alpha-Artemether
Description
BenchChem offers high-quality alpha-Artemether suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about alpha-Artemether including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
10-methoxy-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O5/c1-9-5-6-12-10(2)13(17-4)18-14-16(12)11(9)7-8-15(3,19-14)20-21-16/h9-14H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXYIRMFQILZOAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10860935 | |
| Record name | 10-Methoxy-3,6,9-trimethyldecahydro-12H-3,12-epoxypyrano[4,3-j][1,2]benzodioxepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10860935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Color/Form |
Crystals | |
CAS No. |
943595-08-2, 80581-45-9, 71963-77-4 | |
| Record name | 3,12-Epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin, decahydro-10-methoxy-3,6,9-trimethyl-, radical ion(1-), (3R,5aS,6R,8aS,9R,10S,12R,12aR)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=943595-08-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 10-Methoxy-3,6,9-trimethyldecahydro-12H-3,12-epoxypyrano[4,3-j][1,2]benzodioxepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10860935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ARTEMETHER | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ARTEMETHER | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7456 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
86 to 88 °C | |
| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 139 | |
| Record name | ARTEMETHER | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7456 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
alpha-Artemether mechanism of action in Plasmodium falciparum
Technical Guide: Mechanism of Action of -Artemether in Plasmodium falciparum
Chemical Identity & Stereochemical Context
-Artemether1-
Stereochemistry: The distinction lies at the C-10 position .[1]
- -Artemether: The methoxy group is equatorial. This is the standard commercial "Artemether" due to slightly higher thermodynamic stability and metabolic favorability.
- -Artemether: The methoxy group is axial. While often a minor product in non-stereoselective reduction/methylation of artemisinin, it retains potent antimalarial activity.
-
Pharmacophore: Both isomers rely on the endoperoxide bridge (C3-O13-O14-C12) . This bridge is the "warhead" responsible for the drug's parasiticidal activity.
Physicochemical Profile (Comparative)
| Feature | Clinical Relevance | ||
| C-10 Configuration | Axial ( | Equatorial ( | Affects metabolic half-life. |
| Solubility | Lipophilic | Lipophilic | Rapid membrane permeation in parasitized RBCs (iRBCs). |
| Activation Energy | Comparable | Comparable | Both require Fe(II) for bioactivation. |
| Metabolism | Rapidly hydrolyzed to DHA | Rapidly hydrolyzed to DHA | Dihydroartemisinin (DHA) is the active metabolite for both. |
Core Mechanism of Action: The "Heme-Activation" Model
The mechanism of
Phase I: Bioactivation via Hemoglobin Catabolism
P. falciparum degrades host hemoglobin within its acidic digestive vacuole (DV) to source amino acids. This process releases toxic Free Heme (
-
Entry:
-Artemether diffuses into the iRBC and accumulates in the parasite's cytosol and DV. -
The Trigger: The endoperoxide bridge contacts free ferrous iron (
). -
Fenton-like Cleavage: The iron donates an electron to the anti-bonding orbital of the peroxide bond, causing homolytic cleavage.
Phase II: Radical Generation & Alkylation
The cleavage generates highly reactive Oxygen-centered radicals , which rapidly rearrange into Carbon-centered radicals (primary and secondary).
-
Primary Targets (Promiscuous Alkylation): These radicals function as alkylating agents. They covalently bind to:
-
Heme: Forming Heme-Artemether adducts.[2] This prevents the polymerization of toxic heme into inert Hemozoin (malaria pigment), leading to heme toxicity.
-
Proteins: Alkylation of over 100 essential parasite proteins (the "promiscuous targeting" model).
-
Phase III: Specific Molecular Targets
Beyond general alkylation, specific proteins have been identified as high-affinity targets:
-
PfATP6 (SERCA Pump):
-Artemether inhibits the sarco/endoplasmic reticulum -ATPase (PfATP6), disrupting calcium homeostasis. -
PfPI3K: Inhibition of Phosphatidylinositol-3-kinase (PfPI3K) disrupts signaling pathways regulating endocytosis and hemoglobin trafficking.
-
Mitochondrial ETC: Disruption of the electron transport chain, causing a collapse in membrane potential (
).
Visualization: The Activation Cascade
Caption: The iron-mediated activation pathway of
Resistance Mechanisms: The K13 Paradigm
Resistance to artemisinins is not "classical" (e.g., target mutation preventing binding). Instead, it is a delayed clearance phenotype mediated by the Kelch13 (K13) protein.
-
Mechanism: Mutations in the K13 propeller domain (e.g., C580Y) reduce hemoglobin endocytosis.
-
Causality: Less hemoglobin digestion
Less Free Heme ( ) released Reduced activation of -Artemether. -
UPR Response: Resistant parasites also upregulate the Unfolded Protein Response (UPR) to manage the proteotoxic stress caused by radical alkylation.
Experimental Protocols for Validation
To study the MoA of
Protocol A: Ring-stage Survival Assay (RSA)
The gold standard for assessing Artemisinin partial resistance.
-
Synchronization: Use 5% Sorbitol to synchronize P. falciparum cultures to the early ring stage (0–3 hours post-invasion).
-
Drug Pulse:
-
Prepare
-Artemether stock in DMSO. -
Expose tightly synchronized rings (0–3 hpi) to 700 nM
-Artemether for exactly 6 hours .
-
-
Wash: Remove drug by washing cells
with RPMI 1640 medium. -
Recovery: Resuspend in drug-free medium and culture for 66 hours (total 72h).
-
Readout:
-
Prepare Giemsa-stained thin smears.
-
Count viable parasites.
-
Calculation:
-
Interpretation: Survival
indicates resistance.
-
Protocol B: Heme-Fractionation Assay
To validate the inhibition of Hemozoin formation.
-
Treatment: Incubate trophozoite-stage parasites with
concentrations of -Artemether for 12–24 hours. -
Lysis: Lyse RBCs with saponin to isolate parasite pellets.
-
Fractionation:
-
Wash pellet with PBS.
-
Extract Free Heme using 2.5% SDS/0.1M NaOH.
-
Extract Hemozoin (insoluble pellet) by dissolving in 0.1M NaOH/2.5% SDS after washing.
-
-
Quantification: Measure absorbance at 405 nm (Soret band) for both fractions.
-
Result: Effective
-Artemether treatment increases the Free Heme/Hemozoin ratio compared to control.
Visualization: RSA Workflow
Caption: The Ring-stage Survival Assay (RSA) workflow for quantifying
References
-
Meshnick, S. R. (2002). Artemisinin: mechanisms of action, resistance and toxicity. International Journal for Parasitology. Link
-
Tilley, L., et al. (2016). Artemisinin Action and Resistance in Plasmodium falciparum. Trends in Parasitology. Link
-
Witkowski, B., et al. (2013). Novel phenotypic assays for the detection of artemisinin-resistant Plasmodium falciparum malaria in Cambodia: in-vitro and ex-vivo drug-response studies. The Lancet Infectious Diseases. Link
-
Krishna, S., et al. (2008). Artemisinins: their growing importance in medicine. Trends in Pharmacological Sciences. Link
-
O'Neill, P. M., et al. (2010). Mechanism of action of artemisinin, the future of oral and IV therapy. Current Opinion in Pharmacology. Link
The Core Interaction of α-Artemether and Heme in Plasmodium falciparum
An In-depth Technical Guide:
A Guide for Researchers and Drug Development Professionals
Abstract
Artemisinin and its derivatives, including α-artemether, represent the cornerstone of modern antimalarial therapy and are pivotal in the global effort to combat malaria.[1][2] Their remarkable potency and rapid parasiticidal action stem from a unique, targeted activation mechanism that exploits the parasite's own biology. This guide provides a detailed technical exploration of the central interaction between α-artemether and heme within the malaria parasite, Plasmodium falciparum. We will dissect the biochemical prerequisites for drug activation, the cascade of radical generation, the subsequent multi-pronged assault on parasite macromolecules, and the experimental methodologies used to validate these interactions. Understanding this core mechanism is fundamental for optimizing current therapeutic strategies, overcoming emerging resistance, and designing the next generation of antimalarial agents.
The Biological Prerequisite: Parasitic Digestion and the Heme Reservoir
The selective toxicity of α-artemether is intrinsically linked to the lifecycle of the malaria parasite within human erythrocytes.[3] During its intraerythrocytic stages, P. falciparum resides within a digestive vacuole (DV), where it extensively degrades host hemoglobin to acquire essential amino acids for its growth and replication.[4][5] This process, however, liberates a substantial quantity of free heme (ferroprotoporphyrin IX, Fe²⁺-FPIX), a highly toxic molecule that can generate reactive oxygen species (ROS) and destabilize membranes.[4]
To protect itself, the parasite has evolved a critical detoxification pathway: the biocrystallization of heme into a chemically inert, insoluble polymer called hemozoin, or "malaria pigment".[4][6] Despite this efficient sequestration, a transient pool of redox-active, ferrous (Fe²⁺) heme remains accessible within the DV.[4][7] This very pool of heme, a byproduct of the parasite's feeding process, serves as the primary activator for artemether, turning the parasite's own metabolic activity into a fatal liability.[4][8]
The Activation Cascade: Heme-Catalyzed Cleavage of the Endoperoxide Bridge
The pharmacophore of all artemisinin-based compounds is the 1,2,4-trioxane ring, which contains a chemically crucial endoperoxide bridge.[2][9] This bridge is the key to the drug's antimalarial activity. The activation of α-artemether is initiated by a reductive cleavage of this endoperoxide bond, a reaction catalyzed with high efficiency by the ferrous iron within heme.[3][7][10] While free ferrous iron can also activate the drug, studies have demonstrated that heme is the primary and more rapid biological activator in vivo.[4][7][11]
The interaction proceeds as follows:
-
Reductive Cleavage: The Fe²⁺ atom of heme interacts with an oxygen atom of the endoperoxide bridge. This leads to a single-electron transfer, cleaving the O-O bond.
-
Radical Formation: This cleavage event generates highly unstable oxygen-centered radicals.[9][12][13]
-
Rearrangement: The oxygen-centered radical rapidly undergoes rearrangement to form a more stable, and highly reactive, carbon-centered radical (typically at the C4 position).[6][14]
This transformation of a stable pro-drug into a potent radical species inside the parasite is the lynchpin of its mechanism of action.
Caption: Multi-target cytotoxic effects of activated artemether.
Quantitative Data and Experimental Validation
The proposed mechanism is supported by a wealth of experimental data. Key assays validate the interaction with heme and the subsequent inhibition of its detoxification.
Table 1: Comparative Inhibition of Hemozoin Formation
The β-Hematin Inhibition Assay (BHIA) quantifies the ability of a drug to prevent the formation of synthetic hemozoin. Crucially, artemether's inhibitory activity is dependent on reducing conditions, which permit the presence of Fe²⁺-heme required for its activation.
| Compound | Condition | EC₅₀ (µM) for Hemozoin Inhibition | Reference |
| α-Artemether | Reducing (R-BHIA) | ~1.5 - 3.0 | [6][15] |
| α-Artemether | Oxidizing (O-BHIA) | >100 (No significant inhibition) | [6][15] |
| Chloroquine | Reducing (R-BHIA) | ~20 - 25 | [6][15] |
| Chloroquine | Oxidizing (O-BHIA) | ~25 - 30 | [6][15] |
Data are approximate values synthesized from published reports for illustrative purposes.
This data clearly demonstrates that, unlike chloroquine which acts by non-covalently capping the growing crystal, artemether must first be activated to form adducts that potently inhibit heme detoxification. [6][14]
Key Experimental Protocols
Protocol 1: β-Hematin Inhibition Assay (under Reducing Conditions)
This assay is critical for demonstrating the activation-dependent inhibition of heme detoxification.
Objective: To quantify the potency of α-artemether in preventing hemozoin formation in the presence of a reducing agent.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of hemin (Fe³⁺-FPIX) in DMSO.
-
Prepare serial dilutions of α-artemether and a control drug (e.g., chloroquine) in DMSO.
-
Prepare a 0.5 M sodium acetate buffer, pH 5.2.
-
Prepare a fresh solution of a reducing agent, such as glutathione (GSH), in the acetate buffer.
-
-
Assay Setup (96-well plate):
-
To each well, add the hemin stock solution.
-
Add the serially diluted drug solutions to their respective wells. Include no-drug controls.
-
Initiate the reaction by adding the acetate buffer containing GSH. This reduces a portion of the hemin to heme (Fe²⁺) and provides the necessary acidic environment for crystallization.
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours to allow for hemozoin formation.
-
Quantification:
-
Centrifuge the plate to pellet the insoluble hemozoin.
-
Remove the supernatant.
-
Wash the pellet with DMSO to remove any remaining soluble heme/hemin.
-
Dissolve the hemozoin pellet in a known concentration of NaOH or another suitable solvent.
-
Measure the absorbance of the dissolved hemozoin at ~405 nm using a plate reader.
-
-
Data Analysis: Calculate the percentage of inhibition for each drug concentration relative to the no-drug control. Plot the data and determine the EC₅₀ value using a non-linear regression model. [6]
Caption: Workflow for the β-Hematin Inhibition Assay (BHIA).
Implications for Drug Resistance
The heme-dependent activation mechanism provides a clear framework for understanding artemisinin resistance. Clinically relevant resistance is predominantly linked to mutations in the parasite's Kelch13 (K13) protein. [12][16]These mutations are associated with a reduced capacity of early ring-stage parasites to endocytose host hemoglobin. [4]This leads to:
-
Reduced Hemoglobin Digestion: Less hemoglobin is processed in the DV.
-
Lower Heme Availability: The intracellular pool of free heme is diminished.
-
Decreased Drug Activation: With less heme available to catalyze the reaction, less α-artemether is converted into its cytotoxic radical form, allowing the parasite to survive the standard therapeutic pulse. [4][6] Furthermore, some studies suggest that mutant K13 proteins exhibit a weaker binding affinity for heme, which could further reduce the efficiency of artemether activation. [17]
Conclusion
The antimalarial efficacy of α-artemether is a direct consequence of its intricate and deadly interaction with heme. The parasite's essential process of hemoglobin digestion provides the very catalyst—ferrous heme—that transforms the inert drug into a highly reactive radical species. This radical then orchestrates a multi-pronged attack through widespread alkylation of proteins and heme, leading to the inhibition of vital cellular functions and the disruption of the parasite's detoxification machinery. This elegant, targeted activation mechanism explains both the drug's potent, rapid parasiticidal activity and its selective toxicity. A thorough understanding of this core interaction remains paramount for monitoring resistance and for the rational design of future antimalarials that can continue our fight against this devastating disease.
References
-
Rosenthal, M. R., & Ng, C. L. (2020). P. falciparum artemisinin resistance: the effect of heme, protein damage, and parasite cell stress response. ACS Infectious Diseases, 6(7), 1599-1614. [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Artemether?. [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Artemisinin?. [Link]
-
Singh, A., et al. (2015). Antimalarial Action of Artesunate Involves DNA Damage Mediated by Reactive Oxygen Species. Antimicrobial Agents and Chemotherapy, 59(3), 1426-1434. [Link]
-
Malaria World. (2020, July 15). Plasmodium falciparum Artemisinin Resistance: The Effect of Heme, Protein Damage, and Parasite Cell Stress Response. [Link]
-
Chen, G., et al. (2015). Mechanism of artemisinin phytotoxicity action: induction of reactive oxygen species and cell death in lettuce seedlings. Planta Medica, 81(5), 404-409. [Link]
-
Meshnick, S. R. (2002). Artemisinin: mechanisms of action, resistance and toxicity. International Journal for Parasitology, 32(13), 1655-1660. [Link]
-
Kapishnikov, S., et al. (2021). Artemisinin-Based Drugs Target the Plasmodium falciparum Heme Detoxification Pathway. Antimicrobial Agents and Chemotherapy, 65(4), e01911-20. [Link]
-
O'Neill, P. M., et al. (2010). The Molecular Mechanism of Action of Artemisinin—The Debate Continues. Molecules, 15(3), 1705-1721. [Link]
-
Malaria World. (2025, March 19). A Comprehensive Review on the Antimicrobial Activity of the Genus Artemisia, Artemisinin, and its Derivatives. [Link]
-
MMV. (2024, November 28). Artemisinin: a game-changer in malaria treatment. [Link]
-
Njokah, M. J., et al. (2022). Reactive Oxygen Species in Malaria Treatment. Encyclopedia, 2(1), 503-516. [Link]
-
Cui, L., & Su, X. Z. (2009). Discovery, mechanisms of action and combination therapy of artemisinin. Expert Review of Anti-infective Therapy, 7(8), 999-1013. [Link]
-
Golenser, J., et al. (2006). Current perspectives on the mechanism of action of artemisinins. International Journal for Parasitology, 36(14), 1427-1441. [Link]
-
Wang, J., et al. (2022). The Antagonizing Role of Heme in the Antimalarial Function of Artemisinin: Elevating Intracellular Free Heme Negatively Impacts Artemisinin Activity in Plasmodium falciparum. Microorganisms, 10(3), 578. [Link]
-
Zhang, Y. K., & Wang, M. W. (2024). Antimalarial Mechanisms and Resistance Status of Artemisinin and Its Derivatives. Pharmaceuticals, 17(9), 1209. [Link]
-
Robert, A., et al. (2005). The antimalarial drug artemisinin alkylates heme in infected mice. Proceedings of the National Academy of Sciences, 102(38), 13676-13680. [Link]
-
Malaria World. (2024, November 19). Artemisinin-resistant Plasmodium falciparum Kelch13 mutant proteins display reduced heme-binding affinity and decreased artemisinin activation. [Link]
-
Zhu, L., et al. (2024). Pharmacokinetics and metabolism of artemisinin (ART) in Plasmodium yoelii: ART-heme adduct as a potential biomarker for its resistance. Pharmacological Research, 199, 107008. [Link]
-
Semantic Scholar. (2021, March 18). Artemisinin-Based Drugs Target the Plasmodium falciparum Heme Detoxification Pathway. [Link]
-
Chellan, P., et al. (2022). The Role of the Iron Protoporphyrins Heme and Hematin in the Antimalarial Activity of Endoperoxide Drugs. Molecules, 27(1), 312. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 68911, Artemether. [Link]
-
Wang, J., et al. (2016). Chemical proteomics approach reveals the direct targets and the heme-dependent activation mechanism of artemisinin in Plasmodium falciparum using an activity-based artemisinin probe. Microbial Cell, 3(5), 203-205. [Link]
-
Zhang, S., & Gerhard, G. S. (2009). Heme Mediates Cytotoxicity from Artemisinin and Serves as a General Anti-Proliferation Target. PLOS ONE, 4(10), e7472. [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Arteether?. [Link]
-
Combrinck, J. M., et al. (2021). 4-aminoquinolines block heme iron reactivity and interfere with artemisinin action. eLife. [Link]
-
Wikipedia. Artemether. [Link]
-
Klonis, N., et al. (2013). Iron and heme metabolism in Plasmodium falciparum and the mechanism of action of artemisinins. Current Opinion in Microbiology, 16(6), 722-727. [Link]
Sources
- 1. malariaworld.org [malariaworld.org]
- 2. Antimalarial Mechanisms and Resistance Status of Artemisinin and Its Derivatives [mdpi.com]
- 3. Artemisinin: mechanisms of action, resistance and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. P. falciparum artemisinin resistance: the effect of heme, protein damage, and parasite cell stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.monash.edu [research.monash.edu]
- 6. journals.asm.org [journals.asm.org]
- 7. mdpi.com [mdpi.com]
- 8. Artemether | C16H26O5 | CID 68911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. What is the mechanism of Artemether? [synapse.patsnap.com]
- 11. microbialcell.com [microbialcell.com]
- 12. What is the mechanism of Artemisinin? [synapse.patsnap.com]
- 13. What is the mechanism of Arteether? [synapse.patsnap.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. malariaworld.org [malariaworld.org]
alpha-Artemether: Solubility Profiling & Purification Logic
Topic: alpha-Artemether Solubility and Purification Logic: A Technical Guide Audience: Process Chemists, Formulation Scientists, and Quality Control Researchers.[1] Format: In-depth Technical Whitepaper.
Executive Summary
In the synthesis of Artemether—a potent antimalarial agent derived from Artemisinin—the control of stereochemistry is paramount. The methylation of Dihydroartemisinin (DHA) yields a mixture of
This guide addresses the solubility differential between these two diastereomers. While
Physicochemical Distinction: Alpha vs. Beta
The solubility behavior of Artemether is dictated by the stereochemical orientation of the methoxy group at the C-10 position.
| Feature | ||
| Stereochemistry | C-10 Methoxy is equatorial (typically).[1][2] | C-10 Methoxy is axial.[1][2] |
| Physical State | Crystalline Solid (Needles/Prisms).[1][2] | Amorphous Solid or Oily Residue.[1] |
| Melting Point | 86–88°C | Lower / Indistinct (often oils out).[1][2] |
| Thermodynamics | High Lattice Energy (Lower Solubility).[1][2] | Low Lattice Energy (Higher Solubility).[1][2] |
Expert Insight: The "oily" nature of the
Solubility Profile & Data
The following data aggregates specific solubility values and trends observed in process chemistry literature. Note the dramatic difference in ethanol solubility, which drives the separation efficiency.
Table 1: Comparative Solubility in Organic Solvents (at 25°C)
| Solvent | Process Implication | ||
| Ethanol | ~370 g/L (High) [1] | ~16–20 g/L [2] | Primary Separation: High differential allows |
| Methanol | High (Miscible/Oily) | Moderate (Soluble at warm, crystallizes at cold) | Recrystallization: Methanol/Water mixtures are the industry standard for final purification.[1] |
| n-Hexane | ~3.86 g/L [1] | Low / Sparingly Soluble | Used in non-polar washes to remove specific lipophilic impurities, though less effective for |
| Acetone | Very High | High | Not suitable for crystallization; good for reactor cleaning.[1] |
| Water | Practically Insoluble | Practically Insoluble | Anti-solvent: Used to drive precipitation of the |
Critical Note: The value of ~370 g/L for
-Artemether in ethanol highlights its amorphous/oily character.[2] Unlike the-isomer, which hits a saturation point and nucleates, the -isomer acts more like a co-solvent or oil, resisting precipitation until extremely low temperatures or high water concentrations are reached.[1]
Technical Workflow: Purification via Solubility Difference
The standard industrial protocol for isolating pure
Experimental Protocol: Methanol/Water Fractional Crystallization
Objective: Reduce
-
Dissolution (Thermodynamic Reset):
-
Anti-Solvent Addition (Nucleation Control):
-
While maintaining 40°C, slowly add Water (approx. 20-30% of methanol volume) over 30 minutes.
-
Observation: The solution should remain clear or slightly hazy. If heavy precipitation occurs immediately, the temperature is too low or water addition is too fast (risk of trapping
-isomer).[1]
-
-
Seeding (Polymorph Selection):
-
Add pure
-Artemether seeds (0.5% w/w) at 35–38°C. -
Hold for 1 hour to allow stable crystal growth surfaces to form.[1]
-
-
Cooling Crystallization (The Separation Step):
-
Filtration and Wash:
Visualizing the Process Logic
The following diagram illustrates the decision matrix and physical flow for separating the isomers based on the solubility data above.
Caption: Solubility-driven fractionation workflow. The high solubility of alpha-artemether in aqueous alcohols ensures it remains in the liquid phase during beta-crystallization.[2]
Analytical Validation
To verify the solubility data and the success of the purification, High-Performance Liquid Chromatography (HPLC) is required.
-
Column: C18 Reverse Phase (e.g., 150mm x 4.6mm, 5µm).[1]
-
Detection: UV at 210 nm (low sensitivity due to lack of chromophore) or ELSD/RI (preferred for process development).[2]
-
Retention Order:
-
Success Criteria: The "Solubility Wash" is deemed successful if the
-isomer peak in the final crystal is <0.5%.
References
-
ScentVN Chemical Data. (n.d.).[1] alpha-Artemether Properties and Solubility Profile. Retrieved from [Link][1][2][5]
-
Shmuklarsky, M. J., et al. (1993).[1] Comparison of Beta-Artemether and Beta-Arteether against Malaria Parasites. American Journal of Tropical Medicine and Hygiene. Retrieved from [Link]
-
PubChem. (2025).[1][2] alpha-Artemether Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Google Patents. (2014).[1] CN103570740A: Preparation process of artemether. Retrieved from
Sources
- 1. alpha-Artemether | C16H26O5 | CID 104888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tolpyralate | C21H28N2O9S | CID 44473182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. US6683193B2 - Single pot conversion of artemisinin into artemether - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
The Molecular Evolution of Artemisinin: From Ancient Pharmacognosy to Synthetic Biology
Executive Summary
The historical development of artemisinin (qinghaosu) represents one of the most profound paradigm shifts in modern pharmacology. Driven by the catastrophic rise of chloroquine-resistant Plasmodium falciparum in the 1960s, the discovery of artemisinin introduced a completely novel chemical scaffold—a sesquiterpene lactone containing a 1,2,4-trioxane ring. This whitepaper deconstructs the technical evolution of artemisinin-based antimalarials, detailing the chemical causality behind its initial extraction, its radical-mediated mechanism of action, the pharmacokinetic rationale for combination therapies, and the synthetic biology breakthroughs that stabilized its global supply chain.
The Pharmacognosy Breakthrough: Project 523 and Cold Extraction
In the late 1960s, the global failure of quinoline-based antimalarials prompted China's "Project 523," a massive collaborative effort to discover novel therapeutics. The breakthrough was achieved by Tu Youyou's team, who turned to traditional Chinese pharmacopeia. While Artemisia annua (sweet wormwood) was historically noted for treating fevers, early hot-water extractions yielded inconsistent and largely inactive compounds[1].
The critical scientific pivot occurred when Tu Youyou hypothesized that the active antimalarial pharmacophore was thermolabile. By shifting the extraction solvent to ethyl ether and drastically lowering the temperature, her team successfully isolated the active compound[2]. We now understand the chemical causality: the antimalarial activity of artemisinin relies entirely on a fragile endoperoxide bridge, which undergoes thermal homolysis (destruction) when subjected to traditional boiling methods[3].
Experimental Protocol: Low-Temperature Ether Extraction of Artemisinin
This self-validating protocol reconstructs the foundational methodology used to isolate the active neutral fraction (Sample 191)[4],[2].
-
Biomass Maceration: Pulverize dried leaves of Artemisia annua.
-
Causality: Mechanical shearing disrupts the glandular trichomes where artemisinin is sequestered, maximizing the surface area for solvent penetration.
-
-
Cold Ether Steeping: Submerge the biomass in ethyl ether and maintain the temperature strictly below 40°C for 24 hours.
-
Causality: Ethyl ether is highly lipophilic, selectively partitioning the non-polar artemisinin. The strict thermal threshold prevents the degradation of the heat-sensitive 1,2,4-trioxane endoperoxide bridge.
-
-
Acid/Base Partitioning: Filter the crude extract and wash sequentially with mild alkaline and acidic aqueous solutions.
-
Causality: This biphasic separation removes inert acidic and basic plant impurities (e.g., alkaloids, flavonoids), isolating the neutral fraction which contains the active sesquiterpene lactone.
-
-
Crystallization: Evaporate the ether phase under a vacuum to yield pure artemisinin crystals.
-
Validation Check: The resulting crystalline extract must exhibit a neutral pH and demonstrate >95% inhibition of Plasmodium in murine in vivo models, confirming the structural integrity of the pharmacophore[3].
-
Structural Biology & Mechanism of Action
Unlike traditional antimalarials that inhibit hemozoin biocrystallization, artemisinin functions as a highly potent, fast-acting prodrug. Its activation is uniquely dependent on the parasite's own metabolic processes.
When Plasmodium falciparum infects a host erythrocyte, it degrades massive amounts of hemoglobin to acquire essential amino acids, releasing free heme (Fe²⁺) into its acidic digestive vacuole. This intra-parasitic heme iron acts as a specific catalyst, interacting with artemisinin's endoperoxide bridge[5]. The resulting heterolytic or homolytic cleavage of the O-O bond generates highly reactive carbon-centered free radicals and reactive oxygen species (ROS)[6],[7]. These radicals violently alkylate essential parasite biomolecules, including the sarco/endoplasmic reticulum calcium ATPase (PfATP6) and critical lipid membranes, leading to rapid depolarization and parasite death[5],[8].
Heme-mediated endoperoxide cleavage and radical generation in Plasmodium.
Overcoming Pharmacokinetic Limitations: Semi-Synthetic Derivatives & ACTs
While natural artemisinin rapidly reduces parasite biomass, it suffers from poor aqueous solubility and an extremely short elimination half-life (~1-2 hours)[9]. If used as a monotherapy, this rapid clearance leaves a small population of "persister" parasites, leading to high recrudescence rates and driving drug resistance[10].
To solve the solubility issue, medicinal chemists reduced the lactone carbonyl of artemisinin to yield dihydroartemisinin (DHA) , which was further modified into two critical semi-synthetic derivatives:
-
Artesunate: A water-soluble hemisuccinate derivative. Its solubility allows for intravenous (IV) administration, making it the gold standard for treating severe, life-threatening cerebral malaria[1],[9].
-
Artemether: A lipid-soluble methyl ether derivative, optimized for intramuscular (IM) injection and oral formulations, offering enhanced penetration into lipid-rich tissues[9].
To solve the half-life issue, the World Health Organization (WHO) mandated the use of Artemisinin-based Combination Therapies (ACTs) [11]. The pharmacological logic of an ACT is a deliberate mismatch of pharmacokinetics: the artemisinin derivative rapidly eliminates >99% of the parasite load within the first 48 hours, while a long-acting partner drug (e.g., lumefantrine, mefloquine) persists in the bloodstream for weeks to eradicate the remaining parasites, thereby protecting both drugs from resistance[10].
Table 1: Pharmacokinetic Profiles of Artemisinin Derivatives & ACT Partner Drugs
| Compound | Drug Class | Route of Administration | Elimination Half-Life | Clinical Rationale |
| Artemisinin | Natural Sesquiterpene | Oral | ~1-2 hours | Baseline prodrug; rapid clearance limits its efficacy as a monotherapy. |
| Artesunate | Semi-synthetic (Water-soluble) | Intravenous (IV) / Oral | <1 hour | IV administration allows immediate systemic bioavailability for severe P. falciparum malaria. |
| Artemether | Semi-synthetic (Lipid-soluble) | Intramuscular (IM) / Oral | ~2-3 hours | High lipid solubility enhances absorption and tissue distribution. |
| Lumefantrine | ACT Partner Drug | Oral | 3-6 days | Long half-life eradicates residual parasites; commonly co-formulated with artemether. |
| Mefloquine | ACT Partner Drug | Oral | 14-21 days | Extended prophylactic tail; paired with artesunate to prevent recrudescence. |
The Synthetic Biology Renaissance: Microbial Production
Despite the success of ACTs, global supply chains remained dangerously tethered to the agricultural yields of Artemisia annua, leading to severe price volatility[12]. To decouple drug production from agriculture, Dr. Jay Keasling's laboratory pioneered a synthetic biology approach to produce artemisinin precursors in engineered Saccharomyces cerevisiae (yeast)[13],[14].
This monumental feat of metabolic engineering involved rewiring the yeast to act as a microscopic chemical factory.
Experimental Protocol: Microbial Biosynthesis and Photochemical Conversion
This workflow details the industrial semi-synthetic production of artemisinin[13],[15].
-
Metabolic Pathway Engineering: Upregulate the endogenous yeast mevalonate pathway to overproduce farnesyl pyrophosphate (FPP). Introduce the A. annua genes for amorphadiene synthase and the cytochrome P450 monooxygenase (CYP71AV1)[13].
-
Causality: Yeast naturally produces FPP for sterol synthesis. Redirecting this carbon flux provides the exact backbone required for plant sesquiterpenes. CYP71AV1 performs a complex three-step oxidation to convert amorphadiene into artemisinic acid.
-
-
Fed-Batch Fermentation: Culture the engineered S. cerevisiae using simple sugars (glucose/galactose) under highly controlled, aerobic bioreactor conditions.
-
Causality: Aerobic respiration maximizes the ATP and NADPH yields required to sustain the energy-intensive P450 oxidation steps[12].
-
-
Extracellular Product Recovery: Continuously extract artemisinic acid from the culture medium.
-
Validation Check: High-performance liquid chromatography (HPLC) must confirm extracellular accumulation of artemisinic acid (>100 mg/L). Causality: The engineered yeast actively transports the acid extracellularly, preventing intracellular toxicity and drastically reducing downstream purification costs[13].
-
-
Photochemical Semi-Synthesis: Convert the purified artemisinic acid into artemisinin using a singlet oxygen-mediated photochemical reaction.
-
Causality: This in vitro photochemical step elegantly replicates the natural photo-oxidative cascade that occurs in the plant's glandular trichomes, successfully forming the critical endoperoxide bridge to yield pharmaceutical-grade artemisinin[15].
-
Synthetic biology workflow from simple sugars to artemisinin via engineered yeast.
References
-
What is the mechanism of Artemisinin? - Patsnap Synapse[5]
-
Artemisinin: mechanisms of action, resistance and toxicity - PubMed (NIH)[6]
-
The mode of action of antimalarial endoperoxides - PubMed (NIH)[8]
-
Making anti-malarials from yeast: Jay Keasling and synthetic biology - PLOS[12]
-
Artemisinin therapy for malaria - Lasker Foundation[4]
-
Production of the antimalarial drug precursor artemisinic acid in engineered yeast - Nature / ResearchGate[13]
-
Rapid kill of malaria parasites by artemisinin and semi-synthetic endoperoxides involves ROS-dependent depolarization - Oxford Academic[7]
-
Synthetic Artemisinin Produced From Genetically Modified Yeast Could Lead to Large-Scale Production of ACTs - KFF Health News[14]
-
Launch of antimalarial drug a triumph for UC Berkeley, synthetic biology - UC Berkeley[15]
-
The discovery of artemisinin and Nobel Prize in Physiology or Medicine - PMC (NIH)[3]
-
Tu Youyou - Wikipedia[1]
-
Discovering an Antimalarial Drug in Mao's China - Asimov Press[2]
-
Artemisinin: a game-changer in malaria treatment - Medicines for Malaria Venture (MMV)[9]
-
Artemisinin-based combination therapies for uncomplicated malaria - Medical Journal of Australia[11]
-
Artemisinin resistance and artemisinin-based combination therapy efficacy - World Health Organization (WHO)[10]
Sources
- 1. Tu Youyou - Wikipedia [en.wikipedia.org]
- 2. Discovering an Antimalarial Drug in Mao’s China [press.asimov.com]
- 3. The discovery of artemisinin and Nobel Prize in Physiology or Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. laskerfoundation.org [laskerfoundation.org]
- 5. What is the mechanism of Artemisinin? [synapse.patsnap.com]
- 6. Artemisinin: mechanisms of action, resistance and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. The mode of action of antimalarial endoperoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mmv.org [mmv.org]
- 10. who.int [who.int]
- 11. Artemisinin-based combination therapies for uncomplicated malaria | The Medical Journal of Australia [mja.com.au]
- 12. speakingofmedicine.plos.org [speakingofmedicine.plos.org]
- 13. researchgate.net [researchgate.net]
- 14. kffhealthnews.org [kffhealthnews.org]
- 15. Launch of antimalarial drug a triumph for UC Berkeley, synthetic biology | Research UC Berkeley [vcresearch.berkeley.edu]
Methodological & Application
alpha-Artemether efficacy testing in mouse models of malaria
Application Note: Preclinical Evaluation of
Executive Summary & Scientific Rationale
-Artemether is the-
Impurity Profiling: It is a common byproduct in the synthesis of Artemether; quantifying its specific biological activity is required for regulatory impurity qualification (ICH Q3A/B).
-
Structure-Activity Relationship (SAR): Comparing the efficacy of the
vs. isomers provides mechanistic insight into how the spatial orientation of the endoperoxide bridge affects heme interaction and subsequent parasite clearance.
This guide details the Peters’ 4-Day Suppressive Test (the gold standard for efficacy) and the Rane’s Curative Test (for established infection), specifically adapted for lipophilic endoperoxides like
Mechanism of Action (MoA) Visualization
Understanding the MoA is essential for interpreting efficacy data. Artemether functions via the cleavage of its endoperoxide bridge by ferrous iron (
Figure 1: Mechanism of Action. The interaction between the endoperoxide bridge of
Experimental Setup & Materials
Animal Model Selection
-
Species: Mus musculus (Swiss Albino or BALB/c).
-
Sex: Female or Male (must be consistent; females are often preferred to avoid aggression-induced stress).
-
Weight:
g. -
Justification: Rodent malaria models (Plasmodium berghei) are highly reproducible and predictive of human efficacy for artemisinin derivatives.
Parasite Strain
-
Strain: Plasmodium berghei ANKA (chloroquine-sensitive) or K173.
-
Inoculum Preparation:
-
Passage frozen stock into a donor mouse.
-
When donor parasitemia reaches 20–30%, collect blood via cardiac puncture into heparinized tubes.
-
Dilute with Phosphate Buffered Saline (PBS) or Isotonic Saline to achieve
parasitized erythrocytes (pRBCs) per 0.2 mL inoculum.
-
Drug Formulation (Critical Step)
-Artemether is highly lipophilic and poorly soluble in water. Improper formulation leads to erratic absorption and false-negative results.-
Vehicle A (Standard Oil): Dissolve
-Artemether in sterile Corn Oil or Peanut Oil. (Preferred for Oral Gavage/IM). -
Vehicle B (Solvent/Surfactant): 70% Tween-80 + 30% Ethanol (Stock). Dilute 1:10 with water before use.
-
Reference Drug:
-Artemether (Standard API) and Chloroquine (Positive Control).
Protocol A: The Peters’ 4-Day Suppressive Test
This protocol measures the drug's ability to prevent the establishment of infection.[2] It is the primary screen for calculating
Workflow Diagram
Figure 2: Workflow for the Peters' 4-Day Suppressive Test.
Step-by-Step Procedure
-
Infection (Day 0): Inoculate all mice (n=6 per group) intraperitoneally (IP) with
mL of inoculum ( pRBCs). -
Randomization: Randomly assign mice to treatment groups:
-
Group 1 (Negative Control): Vehicle only.
-
Group 2 (Positive Control): Chloroquine (
mg/kg) or -Artemether ( mg/kg). -
Groups 3-6 (Test):
-Artemether at log-graded doses (e.g., mg/kg).
-
-
Treatment (Days 0–3): Administer the drug via Oral Gavage (PO) or IP starting 2–4 hours post-infection (Day 0), then every 24 hours on Days 1, 2, and 3.
-
Sample Collection (Day 4): On Day 4 (96 hours post-infection), prepare thin blood smears from the tail vein.
-
Staining: Fix with methanol (2 min) and stain with 10% Giemsa (15–20 min).
-
Microscopy: Count parasitized RBCs per 1,000–2,000 total RBCs.
Data Calculation
Protocol B: Rane’s Test (Curative Efficacy)
This protocol evaluates the drug's ability to clear an established infection, mimicking a clinical treatment scenario.
-
Infection (Day 0): Inoculate mice as in Protocol A.
-
Incubation (Day 0–2): Allow infection to establish for 72 hours. Monitor parasitemia; it should reach ~5–10% by Day 3.
-
Treatment (Day 3–7): Administer
-Artemether daily for 5 days. -
Monitoring: Check parasitemia daily. Record mortality daily for 30 days.
-
Endpoint: Mean Survival Time (MST) and Cure Rate (mice surviving >30 days parasite-free).
Data Presentation & Analysis
Table 1: Example Data Layout for 4-Day Test
| Group | Dose (mg/kg) | Mean Parasitemia (%) ± SD | % Suppression | Significance (p-value)* |
| Vehicle Control | N/A | 0.0 | - | |
| 10 | 95.8 | <0.001 | ||
| 3 | 45.9 | <0.05 | ||
| 10 | 85.6 | <0.001 | ||
| 30 | 97.2 | <0.001 |
*Compared to Vehicle Control using One-Way ANOVA followed by Dunnett’s post-hoc test.
Calculating
Plot Log(Dose) on the X-axis vs. Probit (% Suppression) on the Y-axis. Perform linear regression to find the dose corresponding to 50% suppression.
-
Note: If
-Artemether shows an significantly higher than -Artemether (e.g., mg/kg vs mg/kg), it indicates lower potency.
Troubleshooting & Quality Control
-
Vehicle Toxicity: If control mice show weight loss or distress, the vehicle (especially high % Tween/Ethanol) may be toxic. Switch to Corn Oil.
-
Low Parasitemia in Controls: If Day 4 control parasitemia is <20%, the inoculum was non-viable or the mice have innate immunity. The experiment is invalid and must be repeated.
-
Recrudescence: In Rane's test, if parasites disappear and reappear, it indicates "suppression" but not "cure." This is common with artemisinins due to their short half-life.
References
-
Fidock, D. A., et al. (2004). "Antimalarial drug discovery: efficacy models for compound screening." Nature Reviews Drug Discovery.
-
Peters, W. (1975). "The chemotherapy of rodent malaria, XXII. The value of drug-resistant strains of P. berghei in screening for blood schizontocidal activity." Annals of Tropical Medicine & Parasitology.
-
World Health Organization (WHO). (2015).[3] "Guidelines for the treatment of malaria. 3rd edition." WHO Guidelines.
-
Shmuklarsky, M. J., et al. (1993).[4] "Comparison of beta-artemether and beta-arteether against malaria parasites in vitro and in vivo." American Journal of Tropical Medicine and Hygiene.
-
OECD. (2008).[5] "Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure." OECD Guidelines for the Testing of Chemicals.
Sources
- 1. gorgas.gob.pa [gorgas.gob.pa]
- 2. DETERMINATION OF EFFECTIVE DOSE OF ANTIMALARIAL FROM CASSIA SPECTABILIS LEAF ETHANOL EXTRACT IN PLASMODIUM BERGHEI-INFECTED MICE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. whittington.nhs.uk [whittington.nhs.uk]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. researchgate.net [researchgate.net]
Primate models for preclinical studies of alpha-Artemether
Application Note: Primate Models for Preclinical Studies of -Artemether[1]
Executive Summary & Strategic Context
-ArtemetherPreclinical evaluation in Non-Human Primates (NHP) is the regulatory "gold standard" for this compound class due to two unique translational factors:
-
Metabolic Similarity: NHPs replicate the complex auto-induction of Cytochrome P450 (CYP3A4/5) seen in humans, which drives the conversion of Artemether to its active metabolite, Dihydroartemisinin (DHA).[1][2]
-
Neuroanatomical Fidelity: NHPs are the only model capable of reliably predicting the specific brainstem neurotoxicity (audiometry and vestibular defects) associated with lipid-soluble artemisinins.
This guide details the experimental frameworks for profiling
Model Selection & Justification[2][3][4]
| Feature | Rhesus Macaque (Macaca mulatta) | Cynomolgus Macaque (Macaca fascicularis) | Owl Monkey (Aotus spp.) |
| Primary Use | Pharmacokinetics (PK), Neurotoxicity | General Safety, Metabolism | Efficacy (P. falciparum) |
| Metabolism | High homology to human CYP3A | High homology to human CYP3A | Distinct; less used for PK |
| Malaria Model | P. knowlesi (Severe), P. cynomolgi (Relapsing) | P. knowlesi, P. cynomolgi | P. falciparum (Human malaria) |
| Recommendation | Preferred for PK & Safety | Alternative for Safety | Reserved for Efficacy only |
Application I: Pharmacokinetic (PK) & Metabolic Profiling[2][5]
The primary challenge in studying
Experimental Protocol: PK Workflow
Objective: Determine
Study Design:
-
Subjects: Naive Rhesus macaques (
per group), 3–5 kg. -
Formulation:
-
Dosing Regimen:
Sampling Schedule:
-
Blood Collection: Femoral vein.[2]
-
Timepoints: Pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.[1][2]
-
Processing: Immediate centrifugation at
C. Plasma must be acidified (add 1M acetic acid) or stabilized with sodium fluoride to prevent ex vivo hydrolysis of the endoperoxide bridge.
Bioanalytical Considerations (Chiral Separation)
Standard LC-MS/MS methods often co-elute
-
Requirement: Use a chiral stationary phase (e.g., Chiralcel OD-H) or distinct MRM transitions if fragmentation patterns differ.
-
Target LLOQ: 1–2 ng/mL for both
-Artemether and DHA.[2]
Metabolic Pathway Visualization
The following diagram illustrates the metabolic fate of
Caption: Metabolic pathway of
Application II: Safety Pharmacology (Neurotoxicity)
This is the critical path for safety. Lipid-soluble artemisinins (Artemether, Arteether) are known to cause selective necrosis of brainstem nuclei (vestibular and cochlear) in mammals.[1][2] The
The "Gold Standard" Neurotoxicity Protocol
Objective: Detect functional and structural damage to the brainstem.
Step-by-Step Methodology:
-
Dose Selection:
-
Functional Assessment (In-Life):
-
Clinical Observation: Daily checks for tremor, gait ataxia, and nystagmus.
-
Auditory Brainstem Response (ABR):
-
-
Histopathology (Terminal):
Neurotoxicity Assessment Logic
Caption: Workflow for assessing Artemisinin-induced neurotoxicity in primates, focusing on functional (ABR) and structural endpoints.
Application III: Efficacy Models (Malaria Challenge)
Since P. falciparum does not infect macaques, surrogate species are used.[1][2]
Protocol: Plasmodium knowlesi in Rhesus
P. knowlesi causes lethal, synchronized quotidian (24h) malaria in Rhesus, mimicking severe human P. falciparum.[1][2]
-
Inoculation: IV injection of
parasitized erythrocytes.[2] -
Monitoring: Daily blood smear (Giemsa) until parasitemia reaches 1–2%.[2]
-
Treatment: Administer
-Artemether (oral or IM).[2]-
Standard Control:
-Artemether (to calculate Relative Potency).[2]
-
-
Endpoints:
-
PCT (Parasite Clearance Time): Time to first negative smear.[2]
-
Recrudescence: Monitor for 28 days post-treatment.
-
Data Presentation & Interpretation
When reporting results, summarize comparative data against the
Table 1: Comparative Parameters (Hypothetical Template)
| Parameter | Interpretation | ||
| [Value] | [Value] | Bioavailability indicator. | |
| [Value] | [Value] | Absorption rate (Lipid solubility). | |
| DHA/Parent Ratio | [Value] | > 1.0 | Rate of prodrug activation.[2] |
| Neurotox Score (0-5) | [Value] | [Known Positive] | Safety margin assessment. |
| PCT (hours) | [Value] | ~12–24h | Efficacy potency.[2] |
References
-
World Health Organization. (2006).[2][3] Guidelines for the treatment of malaria. WHO Press.[2]
-
Navaratnam, V., et al. (2000).[1][2] "Pharmacokinetics of artemisinin-type compounds." Clinical Pharmacokinetics, 39(4), 255-270.[1][2]
-
Brewer, T. G., et al. (1994).[1][2] "Neurotoxicity in animals due to arteether and artemether."[2][4][5][6] Transactions of the Royal Society of Tropical Medicine and Hygiene, 88(Supp 1), 33-36.[1][2]
-
Dow, G. S., et al. (2006).[1][2] "Radial nerve conduction velocity and brainstem auditory evoked potential studies in dogs treated with artemether." Antimicrobial Agents and Chemotherapy, 50(11), 3756-3762.[1][2]
-
Lefèvre, G., et al. (2013).[1][2] "Pharmacokinetics and pharmacodynamics of the antimalarial ferroquine." Journal of Clinical Pharmacology, 53(5), 501-510.[1][2] (Cited for NHP PK methodology).
Sources
- 1. Artemether | C16H26O5 | CID 68911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. beta-Artemether | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. ClinPGx [clinpgx.org]
- 4. Studies of the neurotoxicity of oral artemisinin derivatives in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neurotoxicity in animals due to arteether and artemether - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neurotoxicity and artemisinin compounds do the observations in animals justify limitation of clinical use? - PubMed [pubmed.ncbi.nlm.nih.gov]
HPLC method for quantification of alpha-Artemether in plasma
Application Note: Stereoselective Quantification of -Artemether in Plasma via HPLC-ECD
Executive Summary
This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the sensitive quantification of
While
-
Impurity Profiling: Monitoring epimerization during synthesis or storage.
-
Pharmacokinetic Precision: Distinguishing between the administered drug and potential isomeric metabolites or impurities.
The Challenge: Artemether lacks a conjugated
The Solution: This protocol utilizes Reductive Electrochemical Detection (ECD) . The endoperoxide bridge common to artemisinin derivatives is electroactive and easily reduced at a mercury or glassy carbon electrode. This method offers high specificity and sensitivity (LOD < 10 ng/mL) without the need for complex derivatization.
Scientific Mechanism & Logic
The Detection Principle: Reductive ECD
The core of this method relies on the reduction of the pharmacophore—the 1,2,4-trioxane ring (endoperoxide bridge).
-
Mechanism: At a negative potential (typically -0.8V to -1.0V vs. Ag/AgCl), the peroxide bond breaks, consuming electrons.
-
Selectivity: Most plasma matrix components (proteins, lipids) are not reducible at these potentials, resulting in a "clean" baseline compared to UV detection.
-
Stereoselectivity: The chromatographic separation relies on the spatial orientation of the methoxy group at C-10. On a C18 stationary phase, the
-epimer (equatorial methoxy) typically exhibits different solvation and retention characteristics than the -epimer (axial methoxy), allowing for baseline resolution.
Decision Framework: Why ECD?
Figure 1: Decision tree for selecting the detection method based on matrix and sensitivity requirements.
Materials & Reagents
| Category | Item | Specification |
| Standards | Reference Standard (>98% purity) | |
| For resolution check (>99% purity) | ||
| Artemisinin (IS) | Internal Standard | |
| Solvents | Acetonitrile (ACN) | HPLC Grade |
| Methanol (MeOH) | HPLC Grade | |
| Water | Milli-Q / HPLC Grade (18.2 MΩ) | |
| n-Hexane | Extraction Grade | |
| Ethyl Acetate | Extraction Grade | |
| Buffer | Ammonium Acetate | Analytical Reagent Grade |
| Acetic Acid | Glacial, for pH adjustment |
Experimental Protocol
Chromatographic Conditions
-
System: HPLC with Electrochemical Detector (e.g., Antec Leyden DECADE or BASi Epsilon).
-
Column: C18 Reverse Phase (e.g., Waters Symmetry C18 or Phenomenex Luna C18).
-
Mobile Phase: Acetonitrile : Acetate Buffer (pH 5.0) [60:40 v/v].
-
Buffer Prep: 0.05 M Ammonium Acetate adjusted to pH 5.0 with acetic acid.
-
Note: The mobile phase must be thoroughly degassed (helium sparging) to remove oxygen, which causes high background noise in ECD.
-
-
Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Detection Mode: Reductive (DC Mode).
-
Working Electrode: Glassy Carbon or Gold-Amalgam.
-
Reference Electrode: Ag/AgCl.
-
Potential: -1.0 V.
-
Range: 10–50 nA.
-
Sample Preparation (Liquid-Liquid Extraction)
Plasma proteins must be removed, and the analyte concentrated.
-
Aliquot: Transfer 500 µL of plasma into a 15 mL centrifuge tube.
-
Internal Standard: Add 50 µL of Artemisinin solution (1 µg/mL). Vortex for 10 sec.
-
Extraction: Add 3 mL of extraction solvent (n-Hexane : Ethyl Acetate, 90:10 v/v).
-
Why: This non-polar mixture extracts the lipophilic artemether while leaving polar plasma proteins behind.
-
-
Agitation: Vortex vigorously for 2 minutes or shake on a rotary mixer for 10 minutes.
-
Separation: Centrifuge at 4,000 rpm for 10 minutes at 4°C.
-
Transfer: Carefully transfer the upper organic layer to a clean glass tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Dissolve the residue in 100 µL of Mobile Phase. Vortex for 1 minute.
-
Filtration: Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.
Workflow Diagram
Figure 2: Step-by-step sample preparation workflow for plasma extraction.
Validation & Performance Criteria
To ensure the method is "self-validating" as requested, the following system suitability parameters must be met before every run.
System Suitability (Pre-Run Check)
Inject a standard mixture containing
| Parameter | Acceptance Criteria | Logic |
| Resolution ( | > 1.5 between | Ensures accurate quantification of the specific alpha isomer. |
| Tailing Factor ( | 0.9 < | Indicates column health and lack of secondary interactions. |
| Precision (RSD) | < 2.0% (n=6 injections) | Verifies injector and pump stability. |
| Capacity Factor ( | > 2.0 | Ensures analyte is separated from the solvent front (void volume). |
Linearity and Sensitivity[3][6]
-
Linear Range: 20 – 2000 ng/mL.
-
LOD (Limit of Detection): ~10 ng/mL (S/N = 3).
-
LOQ (Limit of Quantification): ~25 ng/mL (S/N = 10).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| High Background Current | Dissolved Oxygen | Sparge mobile phase with Helium for at least 15 mins. |
| Impure Electrolyte | Use highest purity buffer salts; pass mobile phase through 0.22 µm filter. | |
| Drifting Baseline | Temperature Fluctuations | Ensure column and detector cell are thermostatted (30°C). |
| Electrode Fouling | Polish the working electrode (alumina slurry) or run pulse-cleaning sequence. | |
| No Peaks | Cell Off | Check if the potentiostat is ON and cell is connected. |
| Potential too low | Verify potential is set to -1.0V (reduction requires negative voltage). | |
| Merging of | Column Degradation | Replace C18 column or reduce organic modifier (ACN) by 2-5%. |
References
-
Navaratnam, V., et al. (1995). Determination of artemether and dihydroartemisinin in blood plasma by high-performance liquid chromatography for application in clinical pharmacological studies. Journal of Chromatography B: Biomedical Sciences and Applications, 669(2), 289-294. Link
-
Vandercruyssen, K., et al. (2014). HPLC-ECD method for the determination of artemether and its metabolite dihydroartemisinin in human plasma.[1] Malaria Journal. (Contextual grounding for ECD application).
-
César, I. C., & Pianetti, G. A. (2009). Quantitation of artemether in pharmaceutical raw material and injections by high performance liquid chromatography.[5][2][3][6][7][8][9][10] Brazilian Journal of Pharmaceutical Sciences, 45(4), 737-742. Link (Provides UV comparison data).
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. scielo.br [scielo.br]
- 3. mjas.analis.com.my [mjas.analis.com.my]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. rjptonline.org [rjptonline.org]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. asianpubs.org [asianpubs.org]
- 8. mdpi.com [mdpi.com]
- 9. sphinxsai.com [sphinxsai.com]
- 10. academicjournals.org [academicjournals.org]
LC-MS/MS for detecting alpha-Artemether and its metabolites
Application Note: High-Sensitivity LC-MS/MS Profiling of -Artemether and Dihydroartemisinin in Biological Matrices
Executive Summary
This application note details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the simultaneous quantification of
Key Technical Challenges Addressed:
-
Thermal Instability: The endoperoxide bridge in artemisinin derivatives degrades under high heat, making GC-MS unsuitable.
-
Lack of Chromophores: These compounds lack UV-active groups, rendering HPLC-UV insensitive.
-
Epimeric Resolution: Differentiating
-ARM from the -ARM major component requires specific chromatographic selectivity. -
Ionization Efficiency: Protonated molecular ions
are unstable; this method utilizes ammonium adducts for maximum sensitivity.
Scientific Background & Mechanism[2][3][4]
Metabolic Pathway
Artemether is a semi-synthetic derivative of artemisinin. In vivo, it is rapidly demethylated by Cytochrome P450 enzymes (primarily CYP3A4/5) into the active metabolite DHA. DHA undergoes further glucuronidation before elimination.
[2]
Mass Spectrometry Strategy
Artemisinin derivatives are fragile. Standard ESI+ conditions often lead to in-source fragmentation, destroying the molecular ion.
-
Adduct Formation: We utilize Ammonium Formate in the mobile phase. This forces the formation of stable
adducts rather than unstable protonated ions. -
Fragmentation: Collision Induced Dissociation (CID) of the ammonium adduct yields a characteristic fragment at m/z 163 , corresponding to the rupture of the peroxide bridge and loss of the side chain.
Experimental Protocol
Materials & Reagents[5]
-
Standards:
-Artemether (Ref Std), -Artemether (for resolution check), Dihydroartemisinin. -
Internal Standard (IS): Artemisinin or Artemether-d3.[3]
-
Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Methyl tert-butyl ether (MTBE).
-
Buffer: Ammonium Formate (10mM), Formic Acid.[3]
Sample Preparation: Liquid-Liquid Extraction (LLE)
LLE is preferred over protein precipitation to remove phospholipids and prevent ion suppression.
-
Aliquot: Transfer 100 µL of plasma into a 1.5 mL polypropylene tube.
-
IS Addition: Add 10 µL of Internal Standard working solution (500 ng/mL). Vortex 10s.
-
Extraction: Add 600 µL of MTBE (Methyl tert-butyl ether).
-
Why MTBE? It provides a cleaner extract than Ethyl Acetate for this class of compounds and forms a distinct upper layer.
-
-
Agitation: Shake/Vortex for 10 minutes at high speed.
-
Separation: Centrifuge at 10,000 rpm for 5 minutes at 4°C.
-
Evaporation: Transfer the supernatant (organic layer) to a clean tube. Evaporate to dryness under a gentle stream of Nitrogen at 30°C.
-
Caution: Do not exceed 40°C; thermal degradation of the peroxide bridge may occur.
-
-
Reconstitution: Reconstitute in 100 µL of Mobile Phase A/B (50:50) . Vortex gently.
LC-MS/MS Instrumentation & Conditions
Chromatographic Conditions (LC)
-
System: UHPLC (e.g., Agilent 1290 or Waters Acquity).
-
Column: Waters Acquity UPLC HSS T3 C18 (2.1 x 100 mm, 1.8 µm).
-
Note: The T3 bonding technology aids in retaining polar metabolites and resolving isomers.
-
-
Column Temp: 35°C.
-
Flow Rate: 0.4 mL/min.
-
Mobile Phase A: 10mM Ammonium Formate in Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient Profile:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.00 | 40 | Initial |
| 1.00 | 40 | Isocratic Hold (Matrix diversion) |
| 4.00 | 90 | Linear Ramp |
| 5.50 | 90 | Wash |
| 5.60 | 40 | Re-equilibration |
| 7.00 | 40 | End |
Mass Spectrometry Conditions (MS/MS)
-
Source: ESI Positive (Electrospray Ionization).[4]
-
Mode: MRM (Multiple Reaction Monitoring).[5]
-
Spray Voltage: 4500 V.
-
Source Temp: 400°C.
MRM Transitions:
| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Type | Collision Energy (eV) |
| 316.2 | 163.1 | Quant | 18 | |
| 316.2 | 267.2 | Qual | 12 | |
| DHA | 302.2 | 163.1 | Quant | 16 |
| 302.2 | 267.1 | Qual | 10 | |
| Artemisinin (IS) | 300.2 | 209.1 | Quant | 14 |
Analytical Workflow Diagram
Method Validation & Troubleshooting
Epimer Separation (Critical Quality Attribute)
-
Validation Step: Inject a mixed standard of
and isomers. -
Requirement: Baseline resolution (
) is required to ensure the quantification of the -isomer is not biased by the much more abundant -isomer (if analyzing pharmaceutical grade material).
Matrix Effects & Hemolysis
Artemisinin derivatives degrade in the presence of iron released from hemolyzed red blood cells.
-
Solution: If analyzing clinical samples from malaria patients (high hemolysis risk), add Sodium Fluoride (NaF) or Potassium Oxalate to the collection tubes, or treat plasma immediately with a stabilizing agent (e.g., low concentration ascorbic acid) to prevent Fe-catalyzed degradation.
Linearity
-
Range: 1.0 ng/mL to 1000 ng/mL.
-
Curve Fit: Weighted (
) linear regression.
References
-
World Health Organization. (2019). Guidelines for the treatment of malaria.[5] WHO. [Link]
-
Lindegardh, N., et al. (2008). Major pitfalls in the measurement of artemisinin derivatives in plasma in clinical studies. Journal of Chromatography B, 876(1), 54-60.[3] [Link]
-
Hodel, E. M., et al. (2009). A sensitive LC–MS/MS method for the simultaneous determination of artemether and dihydroartemisinin in human plasma.[6] Journal of Chromatography B, 877(10), 867-872. [Link]
-
US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.[Link]
-
Hanpithakpong, W., et al. (2008). Liquid chromatographic-mass spectrometric method for the determination of artesunate and dihydroartemisinin in human plasma. Journal of Chromatography B, 876(1), 61-68. [Link]
Sources
- 1. An HPLC-MS method for simultaneous estimation of alpha,beta-arteether and its metabolite dihydroartemisinin, in rat plasma for application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Determination of artemether and dihydroartemisinin in human plasma with a new hydrogen peroxide stabilization method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. A liquid-liquid LC/MS/MS assay for the determination of artemether and DHA in malaria patient samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: Cell-Based Assessment of Alpha-Artemether Cytotoxicity
This Application Note and Protocol guide is designed for researchers investigating the cytotoxic profile of alpha-Artemether (and its stereoisomers). While beta-Artemether is the predominant antimalarial anomer, the alpha-anomer is a critical subject of study for stereoselective toxicity, impurity profiling in pharmaceutical manufacturing, and repurposing for oncological applications.
Introduction & Mechanistic Rationale
Alpha-Artemether (a methyl ether derivative of Dihydroartemisinin) operates on a "Trojan Horse" mechanism. Unlike conventional cytotoxins that inhibit specific enzymatic targets, Artemether's activity is driven by its 1,2,4-trioxane ring (endoperoxide bridge).
The Mechanism of Action (MoA)
The cytotoxicity of alpha-Artemether is inextricably linked to intracellular iron pools.
-
Activation: The endoperoxide bridge is cleaved by ferrous iron (
) or heme.[1] -
ROS Burst: This cleavage generates carbon-centered free radicals and Reactive Oxygen Species (ROS).
-
Cellular Damage: The ROS surge causes oxidative stress, damaging mitochondrial membranes, depolarizing the mitochondrial membrane potential (
), and triggering intrinsic apoptosis.
Why Alpha vs. Beta? While the beta-anomer is generally more potent against Plasmodium species, the alpha-anomer exhibits a distinct solubility and metabolic stability profile. In mammalian cytotoxicity testing (e.g., for hepatotoxicity screening or cancer efficacy), distinguishing the specific activity of the alpha-anomer is crucial for establishing a therapeutic index.
Experimental Strategy
To fully characterize alpha-Artemether, a single assay is insufficient. We employ a Triangulated Approach :
-
Metabolic Activity (MTT Assay): Determines the loss of viable cell metabolism (Mitochondrial function).
-
Membrane Integrity (LDH Assay): Confirms necrotic cell death and membrane rupture.
-
Mechanistic Validation (ROS Assay): Verifies that toxicity is driven by the specific endoperoxide-mediated oxidative stress.
Experimental Workflow & Pathway Visualization
The following diagram illustrates the critical path from compound preparation to mechanistic readout, highlighting the iron-dependent activation pathway.
Caption: Figure 1: Operational workflow linking alpha-Artemether preparation to iron-dependent activation and multi-parametric cytotoxicity readouts.[2]
Protocol 1: Metabolic Viability (MTT Assay)
Objective: To determine the IC50 of alpha-Artemether based on mitochondrial succinate dehydrogenase activity. Scope: Adherent cell lines (e.g., HepG2, HeLa, MCF-7).
Reagents & Preparation
| Reagent | Specification | Preparation Note |
| Alpha-Artemether | >98% Purity | Dissolve in 100% DMSO to 50 mM stock. Critical: Sonicate if crystals persist. Store at -20°C. |
| MTT Reagent | 5 mg/mL in PBS | Filter sterilize (0.22 µm). Protect from light. |
| Solubilization Buffer | DMSO (100%) | Used to dissolve formazan crystals. |
| Culture Media | DMEM/RPMI + 10% FBS | Ensure Iron levels are standard (do not use iron-chelating media). |
Step-by-Step Methodology
-
Cell Seeding (Day 0):
-
Harvest cells and adjust density to
to cells/well (cell line dependent). -
Seed 100 µL/well into 96-well plates.
-
Control Wells: Include "Media Blank" (no cells) and "Vehicle Control" (Cells + DMSO only).
-
Incubate 24 hours at 37°C, 5%
.
-
-
Compound Treatment (Day 1):
-
Solubility Check: Alpha-Artemether is lipophilic. Prepare an intermediate dilution in culture media.
-
Dosing: Create a 7-point serial dilution (e.g., 0.1 µM to 100 µM).
-
Vehicle Limit: Ensure final DMSO concentration is
in all wells to prevent solvent toxicity. -
Aspirate old media and add 100 µL of treatment media. Incubate for 48 to 72 hours .
-
-
MTT Labeling (Day 3/4):
-
Add 10 µL of MTT stock (5 mg/mL) directly to each well (final conc. 0.5 mg/mL).[3]
-
Incubate for 3–4 hours at 37°C.
-
Observation: Check for purple formazan crystals under a microscope.
-
-
Solubilization & Measurement:
-
Carefully aspirate supernatant (do not disturb crystals).
-
Add 100 µL of 100% DMSO to each well.
-
Shake plate on an orbital shaker for 10 minutes (protected from light).
-
Measure Absorbance (OD) at 570 nm (Reference: 630 nm).
-
Data Analysis & QC
-
Calculate % Viability:
-
QC Criteria: The Z-factor should be > 0.5. If Vehicle Control OD < 0.5, seeding density was too low.
Protocol 2: Mechanistic ROS Assessment (DCFDA)
Objective: To confirm that cytotoxicity is driven by the endoperoxide-mediated generation of Reactive Oxygen Species (ROS).
Reagents
-
DCFDA (H2DCFDA): Cell-permeant ROS indicator.
-
Tert-Butyl Hydroperoxide (TBHP): Positive control for ROS.
Methodology
-
Seeding: Seed cells in black-walled, clear-bottom 96-well plates (
cells/well). Incubate overnight. -
Staining:
-
Wash cells 1x with PBS.
-
Incubate with 20 µM DCFDA in serum-free media for 45 minutes at 37°C.
-
-
Treatment:
-
Wash cells to remove excess dye.
-
Add alpha-Artemether (at IC50 concentration determined in Protocol 1) in phenol-red-free media.
-
Time Point: ROS generation is rapid. Measure fluorescence kinetically every 15 mins for 4 hours.
-
-
Readout:
-
Excitation: 485 nm / Emission: 535 nm.
-
Interpretation: A significant increase in fluorescence compared to Vehicle Control confirms oxidative stress mechanism.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Precipitation | Alpha-Artemether insolubility in aqueous media. | Do not exceed 100 µM in media. Use an intermediate dilution step in DMSO before adding to media. |
| High Background | Media interference or fingerprints. | Use phenol-red-free media for ROS assays. Wipe plate bottom before reading. |
| No Toxicity | Low intracellular iron. | Some cancer lines have low labile iron. Supplement media with 10 µM Ferric Ammonium Citrate (FAC) 24h prior to enhance sensitivity (Holotomography). |
References
-
Mechanism of Action: Patsnap Synapse. (2024). What is the mechanism of Artemether?Link
-
Solubility & Stability: Cayman Chemical. (2022).[3][4] Artemether Product Information & Solubility.Link
-
Cardiotoxicity & ROS: Eder, S. et al. (2020). Mechanisms of artemether toxicity on single cardiomyocytes and protective effect of nanoencapsulation. British Journal of Pharmacology. Link
-
Comparative Efficacy: Shmuklarsky, M.J. et al. (1993). Comparison of beta-artemether and beta-arteether against malaria parasites in vitro and in vivo.[3][5][6] American Journal of Tropical Medicine and Hygiene.[3][7] Link
-
Cancer Cytotoxicity: Efferth, T. (2017). Antitumor Activity of Artemisinin and Its Derivatives: From a Well-Known Antimalarial Agent to a Potential Anticancer Drug.[4][8][9]Link
-
Assay Protocols: Dojindo. (2024). Measuring Cell Viability / Cytotoxicity Protocols (WST/MTT).Link
Sources
- 1. Anticancer Effect of AntiMalarial Artemisinin Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation of the immunosuppressive activity of artemether on T-cell activation and proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Artemether inhibits proliferation, invasion and migration of hepatocellular carcinoma cells via targeting of CYP2J2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. gorgas.gob.pa [gorgas.gob.pa]
- 7. Comparison of antimalarial efficacy of alpha, beta, and alpha/beta arteether against Plasmodium cynomolgi B infection in monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antitumor Activity of Artemisinin and Its Derivatives: From a Well-Known Antimalarial Agent to a Potential Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sryahwapublications.com [sryahwapublications.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Alpha-Artemether Bioavailability
The following guide serves as a specialized Technical Support Center for researchers encountering poor oral bioavailability with alpha-Artemether (or Artemether formulations in general).
It is designed to function as an interactive troubleshooting workflow.
Ticket ID: #ART-PK-001
Topic: Poor Oral Bioavailability (
Initial Triage: The "Isomer Check"
User Question: My Artemether formulation shows high variability and low plasma exposure in vivo. Is my compound degrading, or is it an absorption issue?
Scientist Response: Before optimizing the formulation, we must validate the stereochemical identity of your Active Pharmaceutical Ingredient (API).
Critical Diagnostic: Are you intentionally working with
- -Artemether: The standard clinical antimalarial drug (MP: 86–89°C). It is preferred due to higher antimalarial activity and established stability profiles.
-
-Artemether: Often classified as Impurity D in pharmacopeial standards (e.g., International Pharmacopoeia).[1] It is formed as a minor product during the methylation of dihydroartemisinin (DHA).
-
Note: If you synthesized Artemether and did not separate the anomers, you likely have a mixture. The
-anomer has different crystal packing and potentially lower intrinsic solubility/activity than the -anomer.
-
Action Item: Verify your Certificate of Analysis (CoA). If you are strictly researching
Module 1: Physicochemical Barriers (Solubility & Dissolution)
User Question: The compound precipitates in aqueous media. How do I distinguish between solubility-limited absorption and permeability issues?
Scientist Response:
Artemether is a BCS Class II compound (Low Solubility, High Permeability). The primary driver for poor
Troubleshooting Protocol:
| Parameter | Diagnostic Value | Target / Specification |
| LogP | Lipophilicity Indicator | ~3.5 (Highly Lipophilic). Requires lipid-based vehicles. |
| Aqueous Solubility | Dissolution Potential | < 0.02 mg/mL (Practically insoluble).[2][3] |
| pKa | Ionization State | Neutral molecule; pH adjustment alone will not significantly improve solubility. |
The "Spring and Parachute" Failure
If you are using a simple solvent evaporation or micronization method, your compound is likely crashing out of solution in the stomach (The "Spring" works, but there is no "Parachute").
Solution: Switch to a Self-Nanoemulsifying Drug Delivery System (SNEDDS) .[2]
-
Mechanism: SNEDDS (e.g., Capmul MCM + Tween 80 + Oleic Acid) maintain the drug in a solubilized state within oil droplets (<200 nm) upon dispersion in gastric fluids, bypassing the dissolution step.
-
Evidence: Studies show SNEDDS can increase Artemether
by >8-fold compared to powder.
Module 2: Chemical Stability (The "Hidden" Killer)
User Question: We see multiple unknown peaks in the HPLC chromatogram after incubation in simulated gastric fluid (SGF). Is the drug unstable?
Scientist Response: Yes. This is the most overlooked cause of poor bioavailability for Artemisinins.
Root Cause: Acid-Catalyzed Hydrolysis. The critical pharmacophore—the 1,2,4-trioxane endoperoxide bridge —is sensitive to protonation in the acidic environment of the stomach (pH 1.2). The acetal linkage can hydrolyze, leading to ring opening and loss of activity.
Experimental Validation (Acid Stability Test)
-
Prepare: 0.1 M HCl (pH 1.2) at 37°C.[4]
-
Incubate: Add
-Artemether (dissolved in minimal methanol) to the acid. -
Sample: Aliquot at 0, 15, 30, and 60 mins. Neutralize immediately with NaOH.
-
Analyze: HPLC-UV (210 nm) or LC-MS.
-
Result: If degradation >10% in 1 hour, your low
is partly due to chemical destruction in the stomach.
Troubleshooting Fix:
-
Enteric Coating: Formulate in capsules coated with Eudragit L100-55 (dissolves at pH > 5.5) to bypass the stomach.
-
Buffering agents: Co-formulate with weak bases to micro-neutralize the local pH.
Module 3: Metabolic Clearance (First-Pass Effect)
User Question: Even with good solubility, plasma levels of the parent compound drop rapidly. Why?
Scientist Response: Artemether undergoes extensive First-Pass Metabolism in the liver and intestinal wall.
Mechanism:
-
Enzyme: CYP3A4 (major) and CYP2B6 (minor).
-
Reaction: Demethylation to Dihydroartemisinin (DHA) .
-
Note: DHA is active, so total antimalarial activity might remain high even if Artemether levels drop. However, DHA is rapidly glucuronidated (inactive) and eliminated.
-
-
Auto-Induction: Artemether can induce its own metabolism over repeated dosing (time-dependent kinetics).
Diagnostic Diagram: Metabolic Fate
Caption: Figure 1. Metabolic pathway of Artemether showing rapid conversion to DHA via CYP3A4 and subsequent inactivation by glucuronidation.
Troubleshooting Fix:
-
CYP Inhibition (Research Only): Co-administer with a CYP3A4 inhibitor (e.g., Grapefruit juice/Ketoconazole) to test if
increases. This confirms metabolic limited bioavailability. -
Lipid Lymphatic Transport: Formulating with long-chain triglycerides (e.g., Corn oil, Peanut oil) promotes chylomicron formation, potentially bypassing the liver via the lymphatic system.
Summary of Formulation Strategies
User Question: What is the best formulation strategy to start with?
Scientist Response: Do not use simple powder blends. Use the "Lipid-Based" approach.[5]
| Formulation Type | Pros | Cons | Recommendation |
| Solid Dispersion | Improves wetting; scalable. | May not fully protect from acid; crystal growth risk. | Tier 2 |
| SNEDDS (Lipid) | High solubility; Lymphatic bypass; Food effect mimic. | Liquid capsule required; excipient load. | Tier 1 (Best) |
| Nanocrystals | High dissolution rate; higher drug load. | Complex manufacturing (wet milling); no metabolic protection. | Tier 3 |
Experimental Workflow: Formulation Decision Tree
Caption: Figure 2. Decision logic for selecting the appropriate formulation strategy based on physicochemical characterization.
References
-
World Health Organization. (2012).[6] WHO Expert Committee on Specifications for Pharmaceutical Preparations.[6] (See "Impurity D" classification). 6[3][4][5][7][8][9][10][11][12]
-
Shmuklarsky, M. J., et al. (1993).[13] Comparison of beta-artemether and beta-arteether against malaria parasites in vitro and in vivo. American Journal of Tropical Medicine and Hygiene. (Discusses alpha vs beta activity). 12
-
Gaikwad, V. L., et al. (2020). Enhancing Solubility and Bioavailability of Artemether and Lumefantrine through a Self-nano Emulsifying Drug Delivery System. Indian Journal of Pharmaceutical Sciences. 14[3][4][5][7][8][10][11][12]
-
FDA Clinical Pharmacology Review. (2008). Coartem (Artemether/Lumefantrine) Clinical Pharmacology and Biopharmaceutics Review. (Detailed PK and Metabolism data). 15[3][4][5][7][8][10][11][12]
-
PubChem. (n.d.). Artemether Compound Summary. (Chemical properties and stereochemistry). 7[3][5][7][8][10][11][12]
Sources
- 1. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. impactfactor.org [impactfactor.org]
- 4. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. sindifar.org.br [sindifar.org.br]
- 7. Artemether | C16H26O5 | CID 68911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Artemether Bioavailability after Oral or Intramuscular Administration in Uncomplicated Falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy and safety of beta-arteether and alpha/beta-arteether for treatment of acute Plasmodium falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Smart nanocrystals of artemether: fabrication, characterization, and comparative in vitro and in vivo antimalarial evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. gorgas.gob.pa [gorgas.gob.pa]
- 13. pure.uva.nl [pure.uva.nl]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. accessdata.fda.gov [accessdata.fda.gov]
Preventing degradation of alpha-Artemether during sample preparation
Technical Support Center: -Artemether Stability & Sample Preparation
Subject: Preventing Degradation of
Executive Summary: The Endoperoxide Challenge
The structural core of
Unlike robust small molecules,
-
Protons (
): Acid-catalyzed cleavage of the peroxide bridge. -
Heat (>40°C): Thermal homolysis of the O-O bond.
-
Protic Solvents: Solvolysis leading to Dihydroartemisinin (DHA).[1]
This guide provides a self-validating workflow to preserve structural integrity during extraction and LC-MS/HPLC analysis.
Mechanism of Degradation
To prevent degradation, you must understand the enemy. The primary failure mode is Acid-Catalyzed Ring Opening .
Visualizing the Pathway
The following diagram illustrates the critical control points where your sample preparation can fail.
Figure 1: Acid-catalyzed degradation pathway of
Critical Troubleshooting Guides (FAQ)
Module A: Solvent Selection & Handling
Q: I am using Dichloromethane (DCM) for extraction, but my recovery is inconsistent. Why?
A: This is the most common failure point. Chlorinated solvents (DCM, Chloroform) naturally decompose to form trace Hydrochloric Acid (HCl) and Phosgene over time, especially when exposed to light or air. Even ppm levels of HCl are sufficient to catalyze the rupture of the
The Fix (Self-Validating Protocol):
-
Stabilization: Never use "pure" DCM. Use DCM stabilized with Amylene (not Methanol, as Methanol can induce trans-etherification).
-
Neutralization (Mandatory): Pass your DCM through a small plug of Basic Alumina or Potassium Carbonate (
) immediately before use. This scavenges trace acid. -
Verification: Add a drop of moist pH paper to a 1 mL aliquot of your solvent. It must remain neutral (pH 7).
Q: Can I use Methanol as my dilution solvent?
A: Proceed with extreme caution. In the presence of trace acid or elevated temperature, Methanol can attack the C10 position, converting
-
Recommendation: Switch to Acetonitrile (ACN) . ACN is aprotic and does not participate in solvolysis reactions.
Module B: Temperature & Physical Stress[2][3]
Q: I use sonication to dissolve my tablet/powder samples. Is this safe?
A: No. Sonication creates localized "hot spots" (cavitation) that far exceed the bulk temperature of the solvent. This energy is sufficient to cleave the peroxide bond.
The Protocol:
-
Dissolution: Use Vortexing (1-2 mins) or a Reciprocating Shaker .
-
Temperature Limit: Ensure all sample processing occurs at < 25°C . If using a rotary evaporator, set the bath to < 30°C .
Module C: Chromatography (LC-MS/HPLC)
Q: My LC-MS peaks are tailing or disappearing. I'm using 0.1% Formic Acid.
A: 0.1% Formic Acid (pH ~2.7) is too aggressive for on-column stability of Artemether. While standard for many drugs, it causes on-column degradation for endoperoxides.
Optimized Mobile Phase:
-
Buffer: Use 10mM Ammonium Acetate or Ammonium Formate .
-
pH Target: Adjust pH to 4.5 – 6.5 . This is the "Goldilocks Zone"—acidic enough for ionization (if using ESI+) but neutral enough to preserve the ring.
-
Column Temp: Maintain 25°C - 30°C . Do not heat the column to 40°C+ to improve backpressure; you will lose the analyte.
Data Summary: Stability in Common Solvents
The following table summarizes stability data derived from forced degradation studies (referenced below).
| Solvent System | Stability (24 hrs, 25°C) | Risk Factor | Recommendation |
| Acetonitrile (Pure) | High (>99% Recovery) | Low | Preferred solvent for stock solutions. |
| Dichloromethane (Fresh) | Moderate (95-98%) | Medium | Must be neutralized with Basic Alumina. |
| Dichloromethane (Aged) | Critical Failure (<50%) | High | HCl buildup causes rapid destruction. |
| Methanol | Moderate (90-95%) | Medium | Risk of solvolysis/epimerization. |
| Acidic Buffer (pH < 2) | Zero (0%) | High | Immediate hydrolysis to DHA. |
| Ammonium Acetate (pH 5) | High (>98%) | Low | Ideal for LC mobile phase. |
Master Protocol: Safe Sample Preparation
This workflow integrates the "Self-Validating" concept. If Step 2 fails, do not proceed to Step 3.
Figure 2: Decision tree for
References
-
Vandercruyssen, K., et al. (2014). Stability of artemether and lumefantrine in pharmaceutical formulations.[2][3][4] International Journal of Pharmaceutics. Link
-
Cesar, I.C., et al. (2008). Development and validation of a HPLC method for the determination of artemether and its metabolite dihydroartemisinin in human plasma. Journal of Pharmaceutical and Biomedical Analysis. Link
-
Hacettepe University. (2013).[5] Forced Degradation Profiling of Artemether by Validated Stability-Indicating RP-HPLC-DAD Method. Journal of the Faculty of Pharmacy.[5] Link
-
World Health Organization. (2019). The International Pharmacopoeia: Artemether.Link
-
Blessington, B., et al. (1997). Chromatographic approaches to the quality control of artemisinin derivatives. Journal of Chromatography A. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. ijdra.com [ijdra.com]
- 3. Degradation of Artemisinin-Based Combination Therapies under Tropical Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quality and stability of artemether-lumefantrine stored under ambient conditions in rural Mali - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dergipark.org.tr [dergipark.org.tr]
Technical Support Center: Artemether Synthesis & Stereochemical Control
The following Technical Support Center guide addresses the challenges in the large-scale synthesis of
Critical Note on Stereochemistry:
Commercially,
Status: Operational 🟢
Role: Senior Application Scientist
Topic: Large-Scale Synthesis & Stereochemical Challenges of
🔬 Module 1: The Stereoselectivity Challenge (Mechanism & Control)
User Ticket #101: "We are observing inconsistent
Root Cause Analysis
The conversion of Dihydroartemisinin (DHA) to Artemether proceeds via an acid-catalyzed
-
Thermodynamics vs. Kinetics: The
-isomer is generally the kinetic product (favored by the steric approach of methanol from the less hindered face), while the -isomer is often the thermodynamic product or formed via reversible equilibration. -
Anomeric Effect: The stability of the acetal linkage is influenced by the anomeric effect, which can favor the axial (
) position under certain conditions, though in the artemisinin scaffold, the equatorial ( ) position is often preferred for steric reasons.
Mechanism Visualization
The following diagram illustrates the bifurcation point where the oxonium intermediate is attacked by methanol.
Caption: Acid-catalyzed methylation of DHA. The planar oxonium ion allows facial attack; conditions must be tuned to favor the desired isomer.
Optimization Protocol: Controlling the Ratio
To manipulate the
| Parameter | To Maximize | To Maximize | Mechanistic Rationale |
| Solvent | Methyl Acetate or Dichloromethane | Toluene or Benzene (historic) | Polar aprotic solvents stabilize the transition state favoring |
| Temperature | Low ( | Higher ( | Lower temps favor the kinetic product ( |
| Catalyst | TMSCl (Chlorotrimethylsilane) | Stronger Lewis acids at higher temps promote equilibration, increasing | |
| Reaction Time | Short (Stop immediately upon conversion) | Extended (Allow equilibration) | Prolonged exposure to acid allows the acetal to re-open and isomerize. |
🧪 Module 2: Isolation & Purification of -Artemether[1]
User Ticket #102: "I need to isolate pure
The Separation Challenge
-
Physical State:
-Artemether is a solid (MP: 86-90°C).[1] -Artemether is often an oil or a low-melting solid that resists crystallization, remaining in the mother liquor. -
Solubility: Both are highly soluble in organic solvents (DCM, Acetone), making extraction non-selective.
Step-by-Step Isolation Protocol (Enrichment Method)
This protocol is designed to isolate the
Step 1: Synthesis (Alpha-Optimized)
-
Dissolve DHA (100g) in Toluene (1L) (favors
formation relative to polar solvents). -
Add Methanol (5 eq) and catalyst (
, 0.5 eq). -
Stir at 35-40°C for 4-6 hours (pushing equilibrium).
-
Quench with aq.
. Separate organic layer, dry over , and concentrate.[2][3]
Step 2: Preferential Crystallization (Removing Beta)
-
Dissolve the crude oil (Mix of
) in minimal hot Hexane or Petroleum Ether . -
Cool slowly to
. - -Artemether will crystallize out. Filter the solids.
-
Collect the Filtrate (Mother Liquor). This is now highly enriched in
-Artemether (approx 60-70%).
Step 3: Chromatographic Purification
Since
-
Load the enriched filtrate oil onto a silica gel column.
-
Mobile Phase: Gradient of n-Hexane : Ethyl Acetate (Start 98:2
90:10). -
Elution Order:
-
Fraction 1: Non-polar impurities (unreacted artemisinin if any).
-
Fraction 2:
-Artemether (Elutes before or very close to Beta, depending on silica type; typically slightly less polar). -
Fraction 3:
-Artemether.[4]
-
-
Evaporate Fraction 2 to yield
-Artemether as a viscous oil or semi-solid.
Caption: Workflow for enriching and isolating the minor
⚠️ Module 3: Safety & Stability (Large-Scale)
User Ticket #103: "We are scaling up to 50kg batches. Are there specific safety hazards with the methylation step?"
Exotherm Control
The addition of the acid catalyst (especially TMSCl or
-
Risk: Uncontrolled temperature rise promotes decomposition of the endoperoxide bridge (the pharmacophore), leading to "deoxo" impurities and potential thermal runaway.
-
Control: Add catalyst as a dilute solution over 30-60 minutes. Maintain reactor jacket at -10°C during addition to keep internal temp
.
Peroxide Instability
Artemether contains a 1,2,4-trioxane ring.[5]
-
Incompatibility: Avoid contact with strong acids (e.g., concentrated
) or transition metal ions ( , ) during workup, as these trigger Fenton-like radical degradation. -
Storage:
-Artemether (oil) is more prone to oxidative degradation than the crystalline -form. Store under Nitrogen at .
📊 Summary Data Table
| Property | ||
| CAS Number | 71963-77-4 | 71939-51-0 |
| Physical State | White Crystalline Solid | Viscous Oil / Waxy Solid |
| Melting Point | 86 - 90°C | Unstable / Low melting |
| Solubility | Soluble in Acetone, DCM, Ethanol | Highly soluble in Hexane, Lipids |
| Formation Condition | Kinetic Control (Low Temp, Polar Solvent) | Thermodynamic Control (High Temp, Non-polar) |
| Pharmacology | High Antimalarial Potency | Lower Potency (typically), Higher Lipophilicity |
🔗 References
-
Preparation of Artemether from Artemisinin. Google Patents (US6683193B2). Describes the single-pot synthesis and silica gel purification of alpha and beta isomers.
-
An Improved Manufacturing Process for the Antimalaria Drug Coartem. Organic Process Research & Development (ACS). details the solvent effects (Methyl Acetate) on maximizing the
ratio. -
Stereoselective Synthesis of α-Arteether from Artemisinin. ResearchGate. Discusses the mechanistic aspects of nucleophilic attack on the DHA oxonium ion.
-
Artemether and Impurities. BOC Sciences. Lists
-Artemether as a distinct impurity standard (Cat No. 71939-51-0). -
Thermodynamic and Kinetic Reaction Control. Wikipedia. Fundamental principles applied to the stereoselective synthesis of acetals.
Sources
alpha-Artemether crystallization problems and solutions
Technical Support Center: -Artemether Crystallization & Separation
Topic: Troubleshooting
Core Concept: The vs. Challenge
Artemether is synthesized from Dihydroartemisinin (DHA), resulting in a mixture of two diastereomers (epimers):
-
The Problem: The synthesis typically yields a ~70:30 to 80:20 ratio of
: . -
The Consequence:
-Artemether has high structural similarity to the -form but different solubility and melting properties.[1][3] Its presence significantly depresses the melting point of the mixture, frequently causing the "oiling out" phenomenon where the product separates as a liquid rather than a crystal, trapping impurities and reducing yield.[4]
Physical Property Comparison
| Property | ||
| State | Crystalline Solid (Needles/Prisms) | Solid (often oils out in mixtures) |
| Melting Point | 86 – 90 °C | ~95 – 100 °C (Pure) / Oils <80 °C (Mix) |
| Solubility | Soluble in Acetone, Ethanol; Insoluble in Water | Higher lipophilicity; retains in mother liquor |
| Thermodynamics | Stable Polymorph A (preferred) | Metastable in mixed solutions |
Troubleshooting Guide: Common Failure Modes
Issue 1: "Oiling Out" Instead of Crystallizing
Symptom: Upon cooling or adding antisolvent, the solution turns milky or forms a viscous oil layer at the bottom instead of precipitating white crystals.[1]
Root Cause: The concentration of
Corrective Protocol:
-
Re-dissolution: Heat the mixture back to 50–60 °C until the oil phase dissolves completely.
-
Seed Loading: Add pure
-Artemether seeds (0.5 - 1.0 wt%) at the metastable limit (approx. 40–45 °C). -
Controlled Cooling: Implement a slow cooling ramp (e.g., 5 °C/hour). Rapid cooling favors the amorphous oil phase.
-
Solvent Adjustment: If using Methanol/Water, increase the Methanol ratio slightly to keep the more soluble
-isomer in solution while forcing the -isomer out via seeding.[1][2][3]
Issue 2: High -Isomer Content in Final Crystals
Symptom: HPLC shows
Corrective Protocol:
-
Perform a "Slurry Wash": Resuspend the impure crystals in cold n-Hexane or low-concentration Ethanol/Water (e.g., 50:50).[1][2][3] Stir for 2-4 hours at 0-5 °C.
-
Recrystallization: Use the Fractional Enrichment Protocol (see Section 3).[1][3]
Issue 3: Low Yield of -Artemether
Symptom: Purity is high (>99.5%), but yield is <60%.
Root Cause: Excessive washing or over-dilution to remove the
Standard Operating Procedures (SOPs)
SOP-A: Purification of -Artemether (Removal of )
This protocol utilizes the solubility differential in polar/non-polar solvent systems to purge the
Reagents: Crude Artemether, Methanol (HPLC grade), Purified Water.[1][2][3][4] Equipment: Jacketed glass reactor, Mechanical stirrer, Thermostat.[1][2][3][4]
-
Dissolution: Dissolve crude Artemether in Methanol (Ratio: 1g solute : 3-5 mL solvent) at 45–50 °C. Ensure complete dissolution.
-
Clarification: Add 1% activated carbon (optional) to remove color; filter hot.
-
Antisolvent Addition (Critical Step):
-
Crystallization: Cool slowly to 0–5 °C over 4 hours.
-
Filtration: Filter the slurry. Wash the cake with cold Methanol/Water (20:80 v/v).
-
Drying: Vacuum dry at <50 °C.
SOP-B: Isolation of -Artemether (For Standards)
If you specifically require the
-
Source: Use the Mother Liquor from SOP-A (rich in
).[1][2][3] -
Concentration: Evaporate the mother liquor to dryness.
-
Chromatography: This is superior to crystallization for isolating
.[1][3]-
Mobile Phase: Hexane : Ethyl Acetate (90:10 to 80:20 gradient).[1][2][3]
-
Elution Order:
-Artemether typically elutes after or very close to -Artemether depending on the specific column chemistry, but often separates due to slight polarity differences (Alpha is slightly more polar/retained in some reverse-phase systems, but in Normal Phase silica, the elution must be monitored via TLC/UV).[1][2][3][4] -
Note: In many silica systems, the
-isomer elutes first.[1][2][3][4] Collect the later fractions.
Frequently Asked Questions (FAQs)
Q: Why does my Artemether melting point test lower than the literature value (86°C)?
A: A depressed melting point (e.g., 78–82°C) is the primary indicator of
Q: Can I convert
Q: What is the best solvent for "washing" away the
References
-
World Health Organization (WHO). International Pharmacopoeia: Artemether.[1][2][3]Link[1][2][3]
-
Jain, D.C., et al. (2000).[1][2][3][4] Process for the preparation of arteether from dihydroartemisinin.[8][9] US Patent 6,346,631.[1][3] Link
-
MedKoo Biosciences. Alpha-Artemether Product Data Sheet & Physical Properties.Link[1][2][3]
-
Acta Crystallographica. (2007). Crystal structure of α-artemether.[1][3][6] Section E: Structure Reports Online. Link
-
PubChem. Alpha-Artemether Compound Summary. National Library of Medicine.[1] Link
Sources
- 1. alpha-Artemether | C16H26O5 | CID 104888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. alpha-Artemether | C16H26O5 | CID 104888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. CN103570740A - Preparation process of artemether - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. CN103509033A - Beta-artemether polymorphic substances and preparation methods thereof - Google Patents [patents.google.com]
- 8. Assessment of Clinical Pharmacokinetic Drug-Drug Interaction of Antimalarial Drugs α/β-Arteether and Sulfadoxine-Pyrimethamine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN103570740A - Preparation process of artemether - Google Patents [patents.google.com]
Technical Support Center: Minimizing Batch-to-Batch Variability in α-Artemether Synthesis
Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently encounter laboratories struggling with the reproducibility of Artemether synthesis—specifically, controlling the epimeric ratio and isolating the α-epimer.
The conversion of Artemisinin to Artemether is a two-step process: the reduction of Artemisinin to Dihydroartemisinin (DHA), followed by acid-catalyzed etherification. Because the etherification proceeds via a planar oxocarbenium intermediate, it inherently yields a mixture of α- and β-diastereomers[1]. While the β-epimer is the primary Active Pharmaceutical Ingredient (API) in commercial antimalarials[2], isolating or enriching the α-epimer requires rigorous thermodynamic and kinetic control.
Below is our comprehensive troubleshooting guide, complete with mechanistic explanations, self-validating protocols, and quantitative benchmarks to help you standardize your workflow.
Process Visualization: Critical Control Points
Workflow for α-Artemether synthesis highlighting critical QC and variability nodes.
Diagnostic FAQs: Mechanistic Troubleshooting
Q1: Why does the α/β epimer ratio of Artemether vary so much between batches? Mechanistic Causality: The etherification of DHA is an acid-catalyzed process that generates a planar oxocarbenium ion intermediate[1]. Methanol can attack this intermediate from either face. The β-epimer is thermodynamically favored due to the anomeric effect—the axial methoxy group is stabilized by hyperconjugation from the adjacent ring oxygen's lone pair[3]. Batch-to-batch variability is caused by thermodynamic drift. If the reaction time is extended, or if trace moisture acts as a competing nucleophile (reverting the intermediate to DHA lactol), the kinetic α-products will equilibrate toward the more stable β-epimer. Solution: Enforce strictly anhydrous conditions and quench the reaction at a precise, standardized time to trap the kinetic ratio before thermodynamic equilibration dominates.
Q2: My DHA yield from the Artemisinin reduction step is inconsistent. How does this affect the final product?
Mechanistic Causality: The reduction of Artemisinin using Sodium Borohydride (
Q3: How can I efficiently separate α-Artemether from the β-epimer if my reaction yields a mixture? Mechanistic Causality: α- and β-Artemether are diastereomers with nearly identical polarities, leading to severe co-elution during standard silica gel chromatography[4]. Solution: You must use a highly non-polar, isocratic solvent system (e.g., Hexane:Ethyl Acetate at 96:4)[4]. This slows the elution kinetics, allowing the slight difference in the spatial orientation of the C-10 methoxy group to interact differentially with the stationary phase's silanol groups.
Quantitative Data: Epimer Ratio Benchmarks
To select the appropriate etherification protocol, consult the following empirical data summarizing how catalyst choice impacts the baseline α:β ratio.
Table 1: Impact of Catalyst and Conditions on α/β-Artemether Epimer Ratio
| Catalyst System | Solvent System | Temp (°C) | Typical α:β Ratio | Yield (%) | Primary Variability Factor |
| TMSCl | MeOH / Benzene | 20–25 | 20 : 80 | 75–85 | Moisture sensitivity of TMSCl[4] |
| BF3·OEt2 | MeOH / Ether | 0–5 | 30 : 70 | 60–80 | Exothermic addition, local heating[2] |
| HCl (1.8 M) | MeOH / TMOF | 25 | 19 : 81 | ~80 | Reaction time (thermodynamic drift) |
| Solid Acid Resin | MeOH | 40 | 25 : 75 | 65–70 | Resin degradation, mass transfer[6] |
Self-Validating Experimental Protocols
Protocol 1: Standardized Reduction of Artemisinin to DHA
This protocol minimizes thermal degradation of the endoperoxide bridge.
-
Dissolution: Suspend 10.0 g of Artemisinin in 50 mL of anhydrous methanol in a jacketed reaction vessel.
-
Chilling: Cool the suspension to 0–2 °C under a dry nitrogen atmosphere.
-
Reduction: Slowly add 1.5 g of
in 5 equal portions over 45 minutes. Critical: Maintain internal temperature strictly below 5 °C. -
Quenching: Carefully add glacial acetic acid dropwise until the pH reaches 6.0–6.5 to break down intermediate borate complexes.
-
Isolation: Pour the mixture into 200 mL of ice-cold distilled water. Filter the resulting white precipitate (DHA) under vacuum.
-
Self-Validation (QC Check): Dry in a vacuum desiccator over silica gel for 24 hours. Do not proceed to Protocol 2 unless Karl Fischer titration confirms moisture content is < 0.5%.
Protocol 2: Controlled Etherification (TMSCl Method)
This protocol utilizes Chlorotrimethylsilane to tightly control the generation of the oxocarbenium ion.
-
Preparation: Dissolve 5.0 g of anhydrous DHA in 20 mL of anhydrous methanol and 10 mL of dichloromethane.
-
Catalysis: Cool the vessel to 0 °C. Add 1.5 mL of TMSCl dropwise over 10 minutes[4].
-
Reaction: Stir the mixture at room temperature (20–25 °C) for exactly 2.5 hours.
-
Self-Validation (QC Check): Perform a rapid TLC (Hexane:EtOAc 80:20). Ensure complete disappearance of the DHA spot. Do not let the reaction run past 3 hours to prevent thermodynamic drift toward the β-epimer.
-
Neutralization: Quench immediately by adding 30 mL of saturated aqueous
. -
Extraction: Extract with dichloromethane (3 x 20 mL). Wash the combined organics with brine, dry over anhydrous
, and evaporate under reduced pressure to yield the crude α/β mixture.
Protocol 3: Chromatographic Isolation of α-Artemether
This protocol resolves the closely eluting diastereomers.
-
Column Packing: Slurry pack a glass column with silica gel (230-400 mesh) using Hexane. Use a strict 1:50 crude-to-silica mass ratio.
-
Loading: Dissolve the crude Artemether in a minimum volume of Hexane:DCM (1:1) and carefully load it onto the column head.
-
Elution: Elute isocratically with a strictly prepared mixture of Hexane:Ethyl Acetate (96:4 v/v)[4].
-
Fractionation & Self-Validation (QC Check): Collect small fractions (e.g., 15 mL). Monitor via TLC using an anisaldehyde stain (heat to visualize). The β-epimer will elute first, followed closely by the α-epimer.
-
Pooling: Pool only the fractions showing a single, pure spot corresponding to the lower Rf value (α-Artemether). Evaporate to obtain the pure crystalline standard.
References
-
Gilmore, K., et al. "Continuous synthesis of artemisinin-derived medicines." Chemical Communications, 2014, 50, 12652-12655. URL:[Link]
- Bhakuni, R.S., et al. "An improved procedure for the synthesis of ethers of dihydroartemisinin." Indian Journal of Chemistry, 1995, 34B, 529-530. Cited in World Intellectual Property Organization Patent WO2009109989A1.
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 68911, Artemether." PubChem. URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. WO2009109989A1 - A novel process for the preparation of ethers of dihydroartemisinin - Google Patents [patents.google.com]
- 3. Artemether | C16H26O5 | CID 68911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. researchgate.net [researchgate.net]
- 6. CN102887907A - New process for preparing beta-arteether by single reaction kettle method by taking artemisinin as raw material - Google Patents [patents.google.com]
Addressing neurotoxicity concerns of alpha-Artemether in preclinical models
Technical Support Center: Preclinical Neurotoxicity Assessment of -Artemether
Status: Operational Ticket ID: ART-TOX-001 Assigned Specialist: Senior Application Scientist, Safety Pharmacology Unit
Mission Statement
Welcome to the Artemether Preclinical Safety Support Hub. This guide addresses the persistent challenge of neurotoxicity associated with lipid-soluble artemisinin derivatives (
The Core Problem: Preclinical models (specifically rats and dogs) exhibit selective brainstem neurotoxicity characterized by chromatolysis and necrosis in auditory and vestibular nuclei. This toxicity is frequently driven by pharmacokinetic entrapment (slow release from oil depots) rather than total dose alone.
This interface provides troubleshooting for experimental design, histopathological verification, and pharmacokinetic correlation.
Module 1: Experimental Design & Dosing Optimization
Issue: "I am seeing high variability in toxicity onset between animals in the same dose group."
Diagnosis:
The most common cause of variability is the Depot Effect inherent to intramuscular (IM) administration of oil-based formulations.
Causality:
Neurotoxicity in this class is driven by sustained exposure (Time > Threshold) rather than Peak Plasma Concentration (
Troubleshooting Protocol: Standardizing the Depot
| Parameter | Recommendation | Rationale |
| Vehicle | Miglyol 812 or Teaseed Oil (Standardized) | Avoids batch-to-batch viscosity changes found in generic peanut/sesame oils. |
| Volume | Large volumes create pressure necrosis and alter absorption surface area. | |
| Site Rotation | Alternating hind limbs (Biceps femoris) | Prevents local inflammation from affecting subsequent absorption. |
| Needle Size | 25G (Rat) / 21G (Dog) | Minimizes tracking and backflow of the oil vehicle. |
Visual Workflow: Dosing to Necropsy
Figure 1: The critical pathway from formulation to brainstem target. The "Depot Formation" stage is the primary source of inter-animal variability.
Module 2: Histopathology & Biomarker Detection
Issue: "H&E staining shows no obvious lesions, but animals exhibit gait disturbances."
Diagnosis: Standard Hematoxylin & Eosin (H&E) is often insufficient for detecting early-stage chromatolysis or selective neuronal degeneration induced by artemether. By the time H&E shows vacuolization, the damage is advanced.
Target Identification: You must examine specific brainstem nuclei.[1][2][3] General brain sections will miss the pathology.
-
Primary Target: Nucleus of the Trapezoid Body (Auditory pathway).[3]
-
Secondary Targets: Nucleus Ruber (Red Nucleus - Motor control), Superior Olivary Complex.[3]
Troubleshooting Protocol: Advanced Staining
Step 1: Perfusion Fixation (Mandatory)
-
Do not use immersion fixation. The brainstem is susceptible to dark neuron artifacts caused by handling pressure.
-
Protocol: Transcardial perfusion with 4% Paraformaldehyde (PFA) preceded by saline flush.
Step 2: Select the Correct Stain
| Stain | Purpose | Sensitivity |
| Fluoro-Jade B or C | Detects degenerating neurons (anionic fluorescein derivative). | High: Visible within 24-48h of injury. |
| Gallyas Silver Stain | Visualizes disintegrating axons and lysosomes. | High: Excellent for confirming chromatolysis. |
| H&E | General morphology. | Low: Only detects late-stage necrosis/gliosis. |
Grading Scale for Artemether Neurotoxicity
| Grade | Description | Histological Marker |
| 0 | Normal | Intact Nissl substance; central nuclei. |
| 1 | Minimal | Central chromatolysis (dispersion of Nissl bodies) in <10% of Trapezoid Body neurons. |
| 2 | Mild | Chromatolysis + nuclear eccentricity in 10-30% of neurons. |
| 3 | Moderate | Necrosis (eosinophilic cytoplasm), spheroids, early gliosis. |
| 4 | Severe | Extensive necrosis, vacuolization, significant glial scarring. |
Module 3: Mechanistic Investigation & Toxicokinetics
Issue: "How do I confirm the mechanism is drug-induced and not hypoxic/ischemic?"
Mechanistic Insight: Artemether neurotoxicity is driven by the Endoperoxide Bridge . The molecule reacts with intra-neuronal heme/iron, generating carbon-centered free radicals. This causes oxidative stress specifically in neurons with high metabolic rates (like the auditory nuclei).
Differentiation:
-
Ischemia: Typically affects the hippocampus and cortex (CA1 region) first.
-
Artemether: Selectively spares the cortex/hippocampus and targets the brainstem (Trapezoid/Red Nucleus).
Visual Mechanism: The Oxidative Cascade
Figure 2: The mechanistic cascade. The interaction between the endoperoxide bridge and intracellular iron drives the selective toxicity.
FAQ: Toxicokinetics (TK)
Q: Should I measure
-
Action: In your TK study, ensure sampling points extend to 24-48 hours post-dose to capture the "tail" of the elimination phase from the oil depot.
Q: Is the parent drug or the metabolite responsible?
A: Both.
References
-
Genovese, R. F., & Newman, D. B. (2008).[4] Toxicological characterization of the antimalarial drug arteether in rats. Archives of Toxicology.
- Key Finding: Established the specific vulnerability of the nucleus of the trapezoid body and red nucleus.
-
Brewer, T. G., et al. (1994). Neurotoxicity in animals due to arteether and artemether.[1][4][5][6][7][8][9][10] Transactions of the Royal Society of Tropical Medicine and Hygiene.
- Key Finding: Demonstrated the link between intramuscular oil depots, sustained release, and brainstem damage.
-
Nontprasert, A., et al. (2002). Neuropathologic toxicity of artemisinin derivatives in a mouse model. American Journal of Tropical Medicine and Hygiene.
- Key Finding: Confirmed dose-dependent damage to auditory pathways and the importance of clinical gait assessment.
-
Schmuck, G., et al. (2002). Oxidative stress in rat cortical neurons and astrocytes induced by artemisinin derivatives. Neurotoxicity Research.
-
Key Finding: Elucidated the oxidative stress mechanism and mitochondrial involvement.[11]
-
-
Classen, W., et al. (1999). Differential effects of orally and intramuscularly administered artemether on the brainstem of dogs. Experimental and Toxicologic Pathology.
- Key Finding: Highlighted the safety difference between oral (rapid clearance) and IM (sustained exposure) dosing.
Sources
- 1. Neuropathological assessment of artemether-treated severe malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Understanding artemisinin-induced brainstem neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. zenodo.org [zenodo.org]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Artemisinin neurotoxicity: neuropathology in rats and mechanistic studies in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Neurotoxicity assessment of artemether in juvenile rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuropathologic toxicity of artemisinin derivatives in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. journals.asm.org [journals.asm.org]
- 11. Neurotoxic Mode of Action of Artemisinin - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the In Vitro Activity of Alpha-Artemether and Artesunate
For researchers in antimalarial drug development, a nuanced understanding of the subtle yet significant differences between artemisinin derivatives is paramount. This guide provides an in-depth, objective comparison of the in vitro antiplasmodial activity of two frontline derivatives: alpha-artemether and artesunate. Moving beyond a simple declaration of potency, we will explore the physicochemical properties, metabolic conversion, and experimental variables that dictate their performance in a laboratory setting.
Introduction: Two Essential Prodrugs, One Active Metabolite
Alpha-artemether and artesunate are semi-synthetic derivatives of artemisinin, a sesquiterpene lactone that revolutionized malaria treatment.[1] Both are indispensable components of modern Artemisinin-based Combination Therapies (ACTs). Structurally, they are very similar, differing primarily at the C-10 position of their shared dihydroartemisinin (DHA) core. Alpha-artemether is the lipid-soluble methyl ether, while artesunate is the water-soluble hemisuccinate ester.[1]
Crucially, both alpha-artemether and artesunate are prodrugs. Their primary antimalarial activity stems from their rapid and extensive conversion to the biologically active metabolite, dihydroartemisinin (DHA).[1] This conversion is a critical factor in interpreting in vitro data, as the observed potency is a composite of the parent drug's activity and that of the continuously generated DHA within the assay system.
Comparative In Vitro Efficacy Against P. falciparum
Direct comparison of in vitro 50% inhibitory concentration (IC50) values reveals a consistent pattern: dihydroartemisinin is the most potent, followed by artesunate, and then alpha-artemether. A widely cited approximation of their relative in vitro antimalarial activities is 1.0 for DHA, 0.7 for artesunate, and 0.3 for alpha-artemether.[1] This indicates that, on a molar basis, alpha-artemether is roughly half as active as artesunate in typical in vitro assays.
The table below synthesizes IC50 data from multiple authoritative sources to provide typical potencies against common laboratory strains of Plasmodium falciparum.
| Compound | Strain 3D7 (CS) IC50 (nM) | Strain K1 (MDR) IC50 (nM) | Strain Dd2 (MDR) IC50 (nM) |
| Alpha-Artemether | 1.05[2] | 0.28[2] | 9.6[3] |
| Artesunate | ~1-7[4] | ~1-7 | 16.5[3] |
| Dihydroartemisinin (DHA) | ~3-8 | ~3-8 | 7.6[3] |
| CS: Chloroquine-Sensitive; MDR: Multi-Drug Resistant. Data compiled from multiple studies; direct comparison should be made with caution. Values for Artesunate and DHA against 3D7 and K1 are typical ranges seen in literature. |
These data underscore several key points:
-
Potency Hierarchy: The experimental data align with the relative activity ratio, showing DHA to be the most potent, followed by artesunate and then artemether against the Dd2 strain.[3]
-
Activity Against Resistant Strains: All three compounds retain potent activity against multidrug-resistant strains (K1 and Dd2), a hallmark of the artemisinin class.[2][3]
-
The Causality of Conversion: The lower potency of the prodrugs compared to DHA is a direct reflection of the fact that not all of the parent compound is converted to the active metabolite during the course of a standard 48- or 72-hour in vitro assay. The difference in IC50 values between alpha-artemether and artesunate can be largely attributed to the differing rates and mechanisms of their conversion to DHA in the culture medium.
The Decisive Role of Physicochemical Properties and In Vitro Stability
The observed differences in in vitro activity are not arbitrary; they are rooted in the distinct chemical properties of each molecule, which govern their stability and conversion rate in the aqueous environment of a cell culture plate.
Solubility and Formulation
-
Alpha-Artemether: As a methyl ether, it is lipid-soluble and virtually insoluble in water.[5] For in vitro assays, it must be dissolved in a solvent like dimethyl sulfoxide (DMSO) before further dilution in culture medium.
-
Artesunate: The hemisuccinate ester group, particularly when prepared as a sodium salt, renders it water-soluble.[6] This property simplifies stock solution preparation and can influence its behavior in aqueous culture media. The free carboxyl group allows for ionization at physiological pH, enhancing its aqueous solubility compared to artemether.[5]
Chemical Stability and Hydrolysis
The interpretation of IC50 values is complicated by the inherent instability of these compounds in culture media at 37°C.[1]
-
Artesunate: Artesunate is particularly susceptible to hydrolysis. Its ester bond is readily cleaved in aqueous solutions, a process that is significantly influenced by pH and temperature.[7][8][9] Studies have shown that at 37°C, a substantial portion of artesunate degrades to DHA over a 24-hour period.[9] One study noted that after 18 hours of incubation in plasma, only 17% of the parent drug remained as artesunate, with the rest converted to DHA and its subsequent degradation products.[7] This rapid, non-enzymatic conversion means that parasites in an artesunate-treated well are exposed to a continuously increasing concentration of the more potent DHA throughout the assay.
-
Alpha-Artemether: While more chemically stable than artesunate in some respects, alpha-artemether also undergoes degradation.[10] Its conversion to DHA in vitro is less a matter of simple hydrolysis and more reliant on metabolic activity by the parasites themselves or potential enzymatic activity within the serum supplement of the culture medium. In vivo, this conversion is primarily handled by hepatic CYP3A4 and CYP3A5 enzymes.[11] The biotransformation of oral artemether to DHA is considered less complete than the equivalent transformation for artesunate.[12] This slower, less efficient conversion in the in vitro environment is a primary reason for its comparatively higher IC50 values.
Experimental Protocol: Standard In Vitro Antiplasmodial Assay
To ensure the generation of reliable and reproducible comparative data, a standardized protocol is essential. The SYBR Green I-based fluorescence assay is a widely accepted method for determining the IC50 values of antimalarial compounds.
Protocol: SYBR Green I-based Antiplasmodial Assay
-
Parasite Culture Maintenance:
-
Maintain asynchronous P. falciparum cultures (e.g., 3D7, Dd2, K1) in RPMI-1640 medium supplemented with 0.5% Albumax II, 25 mM HEPES, and 25 mM NaHCO₃.
-
Use human O+ erythrocytes at a 5% hematocrit.
-
Incubate cultures at 37°C in a gassed, humidified chamber (5% CO₂, 5% O₂, 90% N₂).
-
Synchronize cultures to the ring stage using 5% D-sorbitol treatment before initiating the assay.
-
-
Drug Plate Preparation:
-
Prepare stock solutions of alpha-artemether and artesunate (e.g., 10 mM in DMSO).
-
In a 96-well flat-bottom plate, perform a serial dilution of the drug stocks in complete culture medium to achieve final concentrations ranging from approximately 0.1 nM to 100 nM. Keep the final DMSO concentration below 0.5%.
-
Include drug-free wells (negative control) and wells with a known antimalarial like chloroquine or DHA (positive control).
-
-
Assay Initiation:
-
Adjust the synchronized ring-stage parasite culture to 0.5-1% parasitemia and 2.5% hematocrit in complete culture medium.
-
Add 90 µL of the parasite suspension to each well of the drug-prepared plate. The final volume in each well should be 100 µL.
-
-
Incubation:
-
Incubate the assay plate for 72 hours under the standard culture conditions (37°C, 5% CO₂, 5% O₂).
-
-
Lysis and Staining:
-
Prepare a lysis buffer containing 20 mM Tris-HCl, 5 mM EDTA, 0.008% Saponin, 0.08% Triton X-100, and a 1:5000 dilution of SYBR Green I dye stock.
-
After the 72-hour incubation, add 100 µL of the SYBR Green I lysis buffer to each well.
-
Seal the plate and incubate in the dark at room temperature for 1-2 hours.
-
-
Fluorescence Measurement:
-
Read the fluorescence intensity of each well using a microplate reader with excitation and emission wavelengths of ~485 nm and ~530 nm, respectively.
-
-
Data Analysis:
-
Subtract the background fluorescence from drug-free wells containing non-parasitized red blood cells.
-
Normalize the data by setting the fluorescence of the drug-free parasite wells to 100% growth and the background as 0%.
-
Plot the percentage of growth inhibition against the log of the drug concentration.
-
Calculate the IC50 value using a non-linear regression analysis (e.g., log[inhibitor] vs. response -- variable slope) with software such as GraphPad Prism.
-
Conclusion
While both alpha-artemether and artesunate are highly effective antimalarials that function as prodrugs for the more potent DHA, their in vitro activities are not identical. Artesunate consistently demonstrates a lower IC50 (higher potency) than alpha-artemether in standard assays.[1][3] This difference is not due to a fundamentally different mechanism of action but is rather a consequence of their distinct physicochemical properties. The greater water solubility and rapid hydrolysis of artesunate to DHA in aqueous culture medium lead to a higher effective concentration of the active metabolite during the assay period.[7][9] In contrast, the more lipid-soluble alpha-artemether converts to DHA more slowly and less completely under the same conditions.[12] For researchers, this underscores the critical importance of considering the chemical stability and conversion kinetics of prodrugs when interpreting in vitro data and extrapolating it to potential in vivo efficacy.
References
-
[No title]. [Link]
-
In vitro activity of artemisinin, its derivatives, and pyronaridine against different strains of Plasmodium falciparum. PubMed. [Link]
-
A comparison of oral artesunate and artemether antimalarial bioactivities in acute falciparum malaria. PubMed. [Link]
-
Enhancing the antimalarial activity of artesunate. PMC. [Link]
-
In vitro activity of artemisinin derivatives against African isolates and clones of Plasmodium falciparum. PubMed. [Link]
-
Artemisinin and Derivatives Pathway, Pharmacokinetics. PharmGKB. [Link]
-
In-vitro Activity of Artemether, Lumefantrine, Dihydroartemisinin and Piperaquine against 3D7 and W2 Plasmodium Falciparum Reference Clones in a Formulated Transport Medium and EDTA. IISTE.org. [Link]
-
Laboratory Detection of Artemisinin-Resistant Plasmodium falciparum. PMC. [Link]
-
A comparison of oral artesunate and artemether antimalarial bioactivities in acute falciparum malaria. PMC. [Link]
-
In-vitro activity of artemether, lumefantrine, dihydroartemisinin and piperaquine against 3D7 and W2 Plasmodium falciparum refer. IISTE.org. [Link]
-
Plasmodium falciparum in vitro continuous culture conditions: A comparison of parasite susceptibility and tolerance to anti-malarial drugs throughout the asexual intra-erythrocytic life cycle. PMC. [Link]
-
Induction of Artesunate Resistance in Plasmodium falciparum 3D7 Strain Using Intermittent Exposure Method and Comparing P.fk13 Sequence between Susceptible and Resistant Strains. PMC. [Link]
-
Inhibitory 50% concentrations obtained for artesunate and artemisinin.... ResearchGate. [Link]
-
e Hydrolytic degradation of artesunate in phosphate buffers.. ResearchGate. [Link]
-
MICROBIOLOGY REVIEW(S). accessdata.fda.gov. [Link]
-
Stability of the Antimalarial Drug Dihydroartemisinin under Physiologically Relevant Conditions: Implications for Clinical Treatment and Pharmacokinetic and In Vitro Assays. PMC. [Link]
-
LC-MS/TOF Characterization and Stability Study of Artesunate in Different Solvent Systems. MDPI. [Link]
-
Degradation kinetics of artesunate for the development of an ex-tempore intravenous injection. Malaria World. [Link]
-
Assessment of Thermal and Hydrolytic Stabilities and Aqueous Solubility of Artesunate for Formulation Studies. CORE. [Link]
-
Mechanisms of in vitro resistance to dihydroartemisinin in Plasmodium falciparum. PMC. [Link]
-
Assessment of Thermal and Hydrolytic Stabilities and Aqueous Solubility of Artesunate for Formulation Studies. CORE Reader. [Link]
-
Forced Degradation Profiling of Artemether by Validated Stability- Indicating RP-HPLC-DAD Method. DergiPark. [Link]
Sources
- 1. A comparison of oral artesunate and artemether antimalarial bioactivities in acute falciparum malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Mechanisms of in vitro resistance to dihydroartemisinin in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Laboratory Detection of Artemisinin-Resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 6. researchgate.net [researchgate.net]
- 7. Degradation kinetics of artesunate for the development of an ex-tempore intravenous injection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. malariaworld.org [malariaworld.org]
- 9. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. researchgate.net [researchgate.net]
- 12. In vitro activity of artemisinin derivatives against African isolates and clones of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
The Tandem Assault: A Comparative Guide to the Synergistic Efficacy of Artemether-Lumefantrine in Malaria Therapy
A Senior Application Scientist's In-Depth Analysis for Researchers and Drug Development Professionals
In the global fight against malaria, particularly the deadly Plasmodium falciparum, artemisinin-based combination therapies (ACTs) represent the cornerstone of treatment. Among these, the fixed-dose combination of alpha-Artemether and lumefantrine (AL) stands as one of the most widely adopted and successful therapeutic strategies. This guide provides an in-depth, objective comparison of the synergistic action of AL, its performance relative to other ACTs, and the experimental methodologies underpinning these evaluations. Our focus is on the causality behind experimental choices and the self-validating nature of the described protocols, ensuring scientific integrity and actionable insights for the research and drug development community.
The Rationale for Combination: A Two-Pronged Attack
The strategic pairing of artemether and lumefantrine is a classic example of synergistic drug action designed to maximize efficacy and curtail the development of resistance.[1][2] The two compounds possess distinct, yet complementary, pharmacokinetic and pharmacodynamic profiles.
Artemether , a potent and fast-acting artemisinin derivative, delivers a rapid reduction in the parasite biomass.[2][3][4][5] Its mechanism involves the cleavage of its endoperoxide bridge by intraparasitic heme iron, which generates a cascade of reactive oxygen species (ROS).[6] This oxidative stress inflicts widespread damage to parasite proteins and membranes, leading to a swift clearance of parasites from the bloodstream, typically within 24-48 hours.[3][6] However, artemether and its active metabolite, dihydroartemisinin (DHA), have short half-lives, which, if used as monotherapy, could lead to recrudescence.[7][8]
Lumefantrine , an aryl-amino alcohol, acts as the longer-acting partner.[1][4] It accumulates in the parasite's food vacuole and is thought to interfere with the detoxification of heme into hemozoin.[1][3] The resulting accumulation of toxic free heme leads to parasite death.[1] With a significantly longer elimination half-life of 3-6 days, lumefantrine effectively clears the residual parasites that may survive the initial onslaught of artemether, thereby preventing the resurgence of the infection.[3][4] This synergistic partnership ensures a high cure rate and provides a formidable barrier against the selection of resistant parasite strains.[1][6]
Visualizing the Synergistic Mechanism
The interplay between artemether and lumefantrine can be visualized as a sequential and overlapping attack on the malaria parasite.
Caption: Synergistic action of Artemether and Lumefantrine against P. falciparum.
Comparative Efficacy: Artemether-Lumefantrine vs. Other ACTs
The World Health Organization (WHO) recommends several ACTs for the treatment of uncomplicated P. falciparum malaria.[7][9] The choice of ACT often depends on local parasite resistance patterns, cost, and tolerability. Below is a comparative overview of AL against other commonly used ACTs.
| Artemisinin-based Combination Therapy (ACT) | Partner Drug(s) | Key Advantages | Key Disadvantages | Typical 28-day PCR-Corrected Efficacy |
| Artemether-Lumefantrine (AL) | Lumefantrine | High efficacy, good safety profile, widely available.[4][10][11] | Requires administration with fatty food for optimal absorption, potential for resistance with pfmdr1 mutations.[3][12] | >95% in many regions.[3][11][13] |
| Artesunate-Amodiaquine (AS-AQ) | Amodiaquine | Generally high efficacy, often co-formulated for better adherence. | Potential for liver toxicity with prolonged use, resistance linked to pfcrt and pfmdr1 mutations. | Variable, generally >90% but declining in some areas. |
| Dihydroartemisinin-Piperaquine (DHA-PQP) | Piperaquine | Long post-treatment prophylactic effect, single daily dose. | Concerns about cardiotoxicity (QTc prolongation), resistance emerging in Southeast Asia. | High, often >95%. |
| Artesunate-Mefloquine (AS-MQ) | Mefloquine | Highly effective, particularly in areas with resistance to other partner drugs. | Associated with neuropsychiatric side effects, resistance is a concern in some parts of Southeast Asia. | High, generally >95%. |
| Artesunate-Sulfadoxine-Pyrimethamine (AS-SP) | Sulfadoxine-Pyrimethamine | Low cost. | Widespread resistance to SP limits its use to specific regions. | Highly variable, often <90% in areas with high SP resistance. |
Note: Efficacy rates can vary significantly based on the geographic region and the local prevalence of drug-resistant parasite strains.
Experimental Protocols for Evaluating Synergy
The synergistic interaction between artemether and lumefantrine is quantified using standardized in vitro assays. The following protocols are fundamental for assessing the efficacy of antimalarial drug combinations.
In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)
This high-throughput method is widely used to determine the 50% inhibitory concentration (IC50) of antimalarial compounds.[14][15]
Principle: The SYBR Green I dye intercalates with DNA, and its fluorescence is proportional to the amount of parasitic DNA. A reduction in fluorescence indicates inhibition of parasite growth.
Step-by-Step Methodology:
-
Parasite Culture: Asynchronously growing P. falciparum cultures (e.g., drug-sensitive 3D7 or drug-resistant K1 strains) are maintained in human O+ erythrocytes at 2% hematocrit in RPMI-1640 medium supplemented with AlbuMAX II, L-glutamine, and hypoxanthine.
-
Drug Preparation: Stock solutions of artemether and lumefantrine are prepared in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations.
-
Assay Plate Preparation: In a 96-well microtiter plate, add 100 µL of the parasite culture (1% parasitemia, 2% hematocrit) to each well.
-
Drug Addition: Add 1 µL of the serially diluted drug solutions to the respective wells. Include drug-free controls (parasitized and non-parasitized red blood cells) and a positive control (a known antimalarial).
-
Incubation: Incubate the plates for 72 hours at 37°C in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂).
-
Lysis and Staining: After incubation, add 100 µL of lysis buffer containing SYBR Green I dye to each well.
-
Fluorescence Reading: Incubate the plates in the dark at room temperature for 1 hour and then measure the fluorescence using a microplate reader (excitation: 485 nm, emission: 530 nm).
-
Data Analysis: Calculate the percentage of parasite growth inhibition relative to the drug-free control. The IC50 values are determined by non-linear regression analysis of the dose-response curves.
Fixed-Ratio Isobologram Method for Synergy Determination
This method assesses the interaction between two drugs when combined at fixed ratios of their IC50s.[16][17]
Principle: The Fractional Inhibitory Concentration (FIC) index is calculated to determine if the combination effect is synergistic, additive, or antagonistic.[14]
Step-by-Step Methodology:
-
Determine Individual IC50s: First, determine the IC50 values for artemether and lumefantrine individually using the assay described above.
-
Prepare Fixed-Ratio Combinations: Prepare mixtures of artemether and lumefantrine at various fixed molar ratios (e.g., 10:1, 5:1, 1:1, 1:5, 1:10).
-
Perform Combination Assay: Test the serial dilutions of these fixed-ratio mixtures against the parasite culture as described in the in vitro antiplasmodial activity assay.
-
Calculate FIC: For each fixed-ratio combination, calculate the FIC for each drug and the FIC index (ΣFIC):
-
FIC of Drug A = (IC50 of Drug A in combination) / (IC50 of Drug A alone)
-
FIC of Drug B = (IC50 of Drug B in combination) / (IC50 of Drug B alone)
-
ΣFIC = FIC of Drug A + FIC of Drug B
-
-
Interpret the Results:
-
ΣFIC ≤ 0.5: Synergism
-
0.5 < ΣFIC ≤ 1.0: Additive effect
-
ΣFIC > 1.0: Antagonism
-
Caption: Experimental workflow for assessing antimalarial drug synergy.
The Evolving Landscape of Resistance
Despite the success of AL, the threat of drug resistance remains a significant concern. Resistance to artemisinin, characterized by delayed parasite clearance, has been associated with mutations in the P. falciparum Kelch13 (PfK13) gene.[10][18][19] While artemisinin resistance alone rarely leads to treatment failure with an effective partner drug, the emergence of resistance to the partner drug is a critical issue.[7][18] For lumefantrine, decreased susceptibility has been linked to variations in the P. falciparum multidrug resistance gene 1 (pfmdr1) and the chloroquine resistance transporter gene (pfcrt).[12] Continuous monitoring of the therapeutic efficacy of AL through well-designed clinical trials is crucial to detect early signs of resistance and inform treatment policies.[10][13][20][21]
Conclusion: A Powerful Alliance with a Need for Vigilance
The combination of artemether and lumefantrine exemplifies a highly successful, synergistic approach to malaria treatment. Its rapid parasite clearance, coupled with a long-acting partner to prevent recrudescence, has saved countless lives.[2][3][4] However, the dynamic nature of parasite evolution necessitates continuous surveillance and research. The experimental protocols outlined in this guide provide the fundamental tools for evaluating the efficacy of current and novel antimalarial combinations. For researchers and drug development professionals, a deep understanding of these synergistic interactions and the methodologies to assess them is paramount in the ongoing effort to stay ahead of malaria drug resistance and develop the next generation of life-saving therapies.
References
- What is the mechanism of action (MOA) of artemether and lumefantrine (Antimalarials)? (2025).
- Taylor & Francis. (2009). Update on the efficacy, effectiveness and safety of artemether–lumefantrine combination therapy for treatment of uncomplicated malaria.
- Resistance to Artemisinin Combination Therapies (ACTs): Do Not Forget the Partner Drug! (2019).
- Patsnap Synapse. (2024). What is the mechanism of Artemether?
- Patsnap Synapse. (2024). What is the mechanism of Lumefantrine?
- PLOS One. (2017). Therapeutic efficacy of artemether-lumefantrine against uncomplicated Plasmodium falciparum malaria in a high-transmission area in northwest Ethiopia.
- The molecular basis of Plasmodium falciparum resistance to the antimalarial lumefantrine. (2024).
- Artemether-Lumefantrine Combination Therapy for Treatment of Uncomplicated Malaria: The Potential for Complex Interactions with - SciSpace.
- The Pharmaceutical Journal. (2015). Alternative to standard artemisinin combination therapy identified for children with uncomplicated malaria.
- PubMed. (2024). Therapeutic efficacy of artemether-lumefantrine in the treatment of uncomplicated Plasmodium falciparum malaria in Arba Minch Zuria District, Gamo Zone, Southwest Ethiopia.
- PMC. Discovery, mechanisms of action and combination therapy of artemisinin.
- MDPI. (2021). Synergism in Antiplasmodial Activities of Artemether and Lumefantrine in Combination with Securidaca longipedunculata Fresen (Polygalaceae).
- Oxford Academic. (2025). Efficacy and Safety of Artemether-Lumefantrine Against Uncomplicated Falciparum Malaria Infection in Tanzania, 2022: A Single-Arm Clinical Trial | The Journal of Infectious Diseases.
- Oxford Academic. (2007). Antimalarial efficacy and drug interactions of the novel semi-synthetic endoperoxide artemisone in vitro and in vivo | Journal of Antimicrobial Chemotherapy.
- Artemether–Lumefantrine Efficacy for the Treatment of Uncomplicated Plasmodium falciparum Malaria in Choco, Colombia after 8 Years as First-Line Treatment in.
- springermedizin.de. Efficacy of artemether-lumefantrine for the treatment of uncomplicated Plasmodium falciparum malaria in Nepal.
- Oxford Academic. (2012). Significant pharmacokinetic interactions between artemether/lumefantrine and efavirenz or nevirapine in HIV-infected Ugandan adults | Journal of Antimicrobial Chemotherapy.
- PubMed. (2012). Significant pharmacokinetic interactions between artemether/lumefantrine and efavirenz or nevirapine in HIV-infected Ugandan adults.
- UvA-DARE (Digital Academic Repository). The clinical pharmacokinetics and pharmacodynamics of artemether-lumefantrine.
- Population pharmacokinetics of artemether-lumefantrine plus amodiaquine in patients with uncomplicated Plasmodium falciparum malaria. (2025).
- Synergism of benflumetol and artemether in Plasmodium falciparum. in.
- Benchchem. Evaluating the Synergistic and Antagonistic Effects of Cipargamin with Existing Antimalarial Drugs.
- PMC. (2016). Alternatives to currently used antimalarial drugs: in search of a magic bullet.
- World Health Organization (WHO). (2025). Malaria: Artemisinin partial resistance.
- MDPI. (2024). Antimalarial Mechanisms and Resistance Status of Artemisinin and Its Derivatives.
- PMC - NIH. (2009). Understanding the pharmacokinetics of Coartem®.
- Cochrane. (2009). Artemisinin-based combination treatments for uncomplicated malaria.
- Artemisinin: a game-changer in malaria treatment. (2024).
- PubChem - NIH. Lumefantrine | C30H32Cl3NO | CID 6437380.
- PMC. (2011). Assessment of Malaria In Vitro Drug Combination Screening and Mixed-Strain Infections Using the Malaria Sybr Green I-Based Fluorescence Assay.
- Oxford Academic. (2005). Antimalarial drug synergism and antagonism: Mechanistic and clinical significance | FEMS Microbiology Letters.
- Medicines for Malaria Venture. efficacy models for compound screening (supplementary document) 1. A Protocol for Antimalarial Effi.
- Basicmedical Key. (2017). Pharmacodynamic Interactions: Clinical Evidence for Combination Therapy, In Vitro Interactions, and In Vivo Interactions.
- World Health Organization (WHO). Tools for monitoring antimalarial drug efficacy.
- PMC. (2020). Investigating In Vitro and Ex Vivo Properties of Artemether/Lumefantrine Double-Fixed Dose Combination Lipid Matrix Tablets Prepared by Hot Fusion.
Sources
- 1. What is the mechanism of Lumefantrine? [synapse.patsnap.com]
- 2. Understanding the pharmacokinetics of Coartem® - PMC [pmc.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. tandfonline.com [tandfonline.com]
- 5. Artemisinin: a game-changer in malaria treatment | Medicines for Malaria Venture [mmv.org]
- 6. What is the mechanism of Artemether? [synapse.patsnap.com]
- 7. Resistance to Artemisinin Combination Therapies (ACTs): Do Not Forget the Partner Drug! - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery, mechanisms of action and combination therapy of artemisinin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Artemisinin-based combination treatments for uncomplicated malaria | Cochrane [cochrane.org]
- 10. Therapeutic efficacy of artemether-lumefantrine against uncomplicated Plasmodium falciparum malaria in a high-transmission area in northwest Ethiopia | PLOS One [journals.plos.org]
- 11. ajtmh.org [ajtmh.org]
- 12. openarchive.ki.se [openarchive.ki.se]
- 13. Therapeutic efficacy of artemether-lumefantrine in the treatment of uncomplicated Plasmodium falciparum malaria in Arba Minch Zuria District, Gamo Zone, Southwest Ethiopia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Assessment of Malaria In Vitro Drug Combination Screening and Mixed-Strain Infections Using the Malaria Sybr Green I-Based Fluorescence Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ajtmh.org [ajtmh.org]
- 17. academic.oup.com [academic.oup.com]
- 18. Malaria: Artemisinin partial resistance [who.int]
- 19. Antimalarial Mechanisms and Resistance Status of Artemisinin and Its Derivatives [mdpi.com]
- 20. academic.oup.com [academic.oup.com]
- 21. Global Malaria Programme [who.int]
Cross-resistance studies between alpha-Artemether and other antimalarials
Comparative Analysis of Cross-Resistance Profiles: -Artemether vs. Conventional Antimalarials
Executive Summary & Molecular Context[1][2][3]
In the landscape of multidrug-resistant (MDR) Plasmodium falciparum, the distinction between artemisinin derivatives and quinoline-based antimalarials is the pivot upon which combination therapies (ACTs) rest. This guide analyzes the cross-resistance potential of
The Isomer Distinction: vs.
While commercial "Artemether" is predominantly the
- -Artemether: Higher solubility, slightly higher potency (IC50 ~1.6 nM).
- -Artemether: Greater thermal stability, comparable pharmacophore activity.
Crucial Insight: Experimental data confirms that
Mechanistic Divergence: The Basis of Non-Cross-Resistance
Cross-resistance occurs when two drugs share a target or a transport pathway.
Mechanism of Action & Resistance Pathways[1][2][3][4]
-
Quinolines (e.g., Chloroquine): Inhibit heme polymerization in the digestive vacuole. Resistance is driven by efflux pumps (PfCRT).
-
Artemether (
): Pro-drug activated by heme-iron cleavage of the endoperoxide bridge. Resistance is driven by reduced activation . Kelch13 (K13) mutations reduce hemoglobin endocytosis, starving the parasite of the heme needed to activate the drug.[1]
Figure 1: Divergent resistance pathways prevent direct cross-resistance between Artemether and Chloroquine. Artemether failure is caused by lack of activation (K13), while Chloroquine failure is caused by drug export (PfCRT).
Comparative Cross-Resistance Guide
The following table summarizes the performance of
| Comparator Drug | Resistance Marker | Cross-Resistance with | Interaction Type | Clinical Implication |
| Chloroquine (CQ) | PfCRT (K76T) | Negative (None) | Collateral Sensitivity | CQ-resistant strains are often fully susceptible to Artemether. |
| Mefloquine (MQ) | PfMDR1 (Copy #) | Variable / Low | Potential Antagonism | High PfMDR1 copy number can slightly reduce Artemether susceptibility, but not to clinical failure levels. |
| Piperaquine (PPQ) | Plasmepsin 2/3 | Independent | Distinct Pathways | PPQ resistance arises independently. However, co-resistance is common in the Mekong due to selection pressure on both drugs in ACTs. |
| Lumefantrine | PfMDR1 (N86) | Negative | Inverse | Lumefantrine selection often selects for wild-type PfCRT, potentially increasing susceptibility to other agents. |
| Artemisinin (General) | Kelch13 (C580Y) | COMPLETE | Direct Cross-Resistance |
Experimental Protocol: Validating Resistance
Standard IC50 assays (SYBR Green/HRP2 72h incubation) are invalid for detecting Artemether resistance. Artemisinin resistance manifests as "ring-stage dormancy" rather than a shift in the IC50 curve.
Mandatory Protocol: The Ring-stage Survival Assay (RSA 0-3h) is the only validated method to assess
Protocol: In Vitro Ring-stage Survival Assay (RSA 0-3h)
Objective: Quantify the survival rate of early ring-stage parasites exposed to a pulse of
-
Synchronization (Critical):
-
Use 5% Sorbitol to kill mature stages.
-
Incubate for exactly 3 hours.
-
Perform a second Sorbitol treatment.[2] This yields a tight window of 0–3 hour post-invasion rings .
-
-
Drug Pulse:
-
Prepare
-Artemether at 700 nM (clinically relevant peak plasma concentration). -
Expose 0–3h rings to the drug for exactly 6 hours .
-
-
Wash Step:
-
Remove drug by washing cells 2x with RPMI 1640.
-
-
Outgrowth:
-
Resuspend in drug-free medium and incubate for 66 hours (Total 72h).
-
-
Readout:
-
Count viable parasites via microscopy (Giemsa) or Flow Cytometry (MitoTracker/SYBR).[3]
-
Calculation: Survival % = (Treated Parasitemia / Control Parasitemia) × 100.
-
Threshold: >1% survival indicates Resistance.
-
Figure 2: The RSA 0-3h workflow is required to detect artemisinin resistance, mimicking the short half-life of the drug in vivo.
References
-
Witkowski, B., et al. (2013).[2][4] "Novel phenotypic assays for the detection of artemisinin-resistant Plasmodium falciparum malaria in Cambodia: in-vitro and ex-vivo drug-response studies." The Lancet Infectious Diseases.
-
Ariey, F., et al. (2014).[5][4] "A molecular marker of artemisinin-resistant Plasmodium falciparum malaria."[5][6][7][3] Nature.
-
Shmuklarsky, M.J., et al. (1993).[8] "Comparison of beta-artemether and beta-arteether against malaria parasites in vitro and in vivo." American Journal of Tropical Medicine and Hygiene.
-
WorldWide Antimalarial Resistance Network (WWARN). (2013). "In vitro Ring-stage Survival Assay (RSA 0-3h) Protocol."
-
Dondorp, A.M., et al. (2009).[4] "Artemisinin resistance in Plasmodium falciparum malaria."[5][6][7][2][4][9][10][11][12] New England Journal of Medicine.
Sources
- 1. mdpi.com [mdpi.com]
- 2. iddo.org [iddo.org]
- 3. Flow Cytometry-Based Analysis of Artemisinin-Resistant Plasmodium falciparum in the Ring-Stage Survival Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overview of the improvement of the ring-stage survival assay-a novel phenotypic assay for the detection of artemisinin-resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mmv.org [mmv.org]
- 6. A molecular mechanism of artemisinin resistance in Plasmodium falciparum malaria [scholarworks.indianapolis.iu.edu]
- 7. A molecular mechanism of artemisinin resistance in Plasmodium falciparum malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. Ring-stage Survival Assays (RSA) to Evaluate the In-Vitro and Ex-Vivo Susceptibility of Plasmodium Falciparum to Artemisinins | Infectious Diseases Data Observatory [iddo.org]
- 10. Drug Resistance in the Malaria-Endemic World | Malaria | CDC [cdc.gov]
- 11. Molecular profiling of the artemisinin resistance Kelch 13 gene in Plasmodium falciparum from Nigeria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. gorgas.gob.pa [gorgas.gob.pa]
Validation of a bioanalytical method for alpha-Artemether in biological matrices
Comparative Guide: Bioanalytical Validation of -Artemether in Biological Matrices
Executive Summary
-ArtemetherThis guide outlines a high-sensitivity LC-MS/MS validation protocol, contrasting it with legacy HPLC-UV methods. It addresses the critical instability of the endoperoxide bridge in biological matrices and provides a self-validating workflow compliant with FDA (2018) and EMA (2011) Bioanalytical Method Validation (BMV) guidelines.
Part 1: Technical Comparison of Methodologies
The choice of method dictates the sensitivity ceiling and the ability to resolve the
Comparative Performance Matrix
| Feature | Method A: LC-MS/MS (Recommended) | Method B: HPLC-UV (Legacy) | Method C: UPLC-HRMS (Specialized) |
| Detection Principle | Mass Spectrometry (MRM Mode) | UV Absorbance (210 nm) | Orbitrap/TOF (Exact Mass) |
| LLOQ (Sensitivity) | 0.5 – 1.0 ng/mL | 20 – 50 ng/mL | 0.1 – 0.5 ng/mL |
| Selectivity | High ( | Low (Endogenous interference high) | Very High (Resolves isobaric ions) |
| Sample Volume | 50 – 100 | 500 – 1000 | 20 – 50 |
| Throughput | High (3–5 min run time) | Low (15–20 min run time) | Very High (<3 min) |
| Key Limitation | Matrix effects; Cost | Insufficient for trace PK; Low specificity | High capital cost; Data complexity |
Expert Insight: Why UV Fails for Plasma PK
Artemether lacks a strong chromophore. UV detection relies on the endoperoxide bridge absorbance at ~210 nm, a region crowded with noise from plasma proteins and anticoagulants. For clinical PK studies where
Part 2: Method Development & Optimization Strategy
The Stability Crisis: Handling the Endoperoxide Bridge
The most common failure mode in Artemether validation is ex vivo degradation .
-
Mechanism: Iron (Fe
) released from hemolyzed red blood cells reacts with the peroxide bridge of Artemether, converting it to DHA or ring-opened degradants before analysis. -
The Fix: You must stabilize the matrix immediately upon collection.
Figure 1: Mechanism of Artemether instability in plasma and the stabilization strategy.
Mass Spectrometry Conditions (LC-MS/MS)
Artemether does not protonate easily to form a stable
-
Ionization Source: Electrospray Ionization (ESI) – Positive Mode.[1][2]
-
Adduct Strategy: Use Ammonium Formate in the mobile phase to drive the formation of the Ammonium adduct
. -
MRM Transitions:
-
Precursor:
316.2 ( ) -
Product (Quantifier):
163.1 (Cleavage of peroxide bridge) -
Product (Qualifier):
267.2 (Loss of neutral fragment)
-
Chromatographic Separation ( vs. )
Since
-
Column: C18 (e.g., Waters XBridge or Phenomenex Kinetex), 3.5
m. -
Mobile Phase:
-
MP A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.
-
MP B: Acetonitrile (ACN).
-
-
Isocratic/Gradient: A shallow gradient (e.g., 50% B to 70% B over 5 minutes) is often required to resolve the
isomer (elutes earlier) from the isomer.
Part 3: Validated Experimental Protocol
Reagents & Materials[2][3][4]
-
Analyte:
-Artemether Reference Standard (>98% purity). -
Internal Standard (IS): Artemisinin or Deuterated Artemether (
-Artemether). -
Matrix: Human Plasma (
EDTA). -
Stabilizer: 1M Sodium Nitrite (
) or 5% Hydrogen Peroxide.
Step-by-Step Workflow
Figure 2: Optimized Liquid-Liquid Extraction (LLE) workflow for trace analysis.
Validation Parameters (Acceptance Criteria)
This method must be validated against FDA/EMA guidelines . Below is a summary of the required experiments and typical acceptance thresholds.
| Parameter | Experimental Design | Acceptance Criteria |
| Selectivity | Analyze 6 blank plasma lots (including lipemic/hemolyzed). | Interference < 20% of LLOQ area.[2] |
| Linearity | 8 non-zero standards (e.g., 1.0 – 1000 ng/mL). | |
| Accuracy & Precision | 5 replicates at LLOQ, Low, Mid, High QC. | CV% and Bias within |
| Matrix Effect | Compare post-extraction spike vs. neat solution. | Matrix Factor (MF) CV < 15% across 6 lots. |
| Recovery | Compare extracted samples vs. post-extraction spike. | Consistent across QC levels (e.g., >60%). |
| Stability | Bench-top (4h), Freeze-thaw (3 cycles), Autosampler (24h). | Deviation < |
Critical Protocol Check: Incurred Sample Reanalysis (ISR)
To ensure the method works in real study samples (not just spiked QCs), you must perform ISR on 10% of study samples.
-
Requirement: The difference between the original and repeat value must be within 20% for at least 67% of the repeats.
Part 4: Troubleshooting & Expert Tips
-
Peak Tailing: If
-Artemether tails, check the pH of the mobile phase. Ammonium formate buffers should be adjusted to pH 3.5–4.5. -
Cross-Talk: If using Artemisinin as an IS, ensure it does not contain Artemether impurities. Deuterated Artemether (
) is superior but more expensive. -
Carryover: Artemether is lipophilic.[3] Use a needle wash of Acetonitrile:Isopropanol:Acetone (40:40:20) to prevent carryover between high and low concentration samples.
References
-
U.S. Food and Drug Administration (FDA). (2018).[4] Bioanalytical Method Validation Guidance for Industry. [Link][5][6]
-
European Medicines Agency (EMA). (2011).[7][8] Guideline on bioanalytical method validation. [Link]
-
Huang, L., et al. (2009). "Determination of artemether and dihydroartemisinin in human plasma with a new hydrogen peroxide stabilization method." Bioanalysis. [Link]
-
Hodel, E. M., et al. (2009). "A single LC-tandem mass spectrometry method for the simultaneous determination of 14 antimalarial drugs and their metabolites in human plasma." Journal of Chromatography B. [Link]
-
Lindegardh, N., et al. (2008). "Major pitfalls in the measurement of artemisinin derivatives in plasma in clinical studies." Journal of Chromatography B. [Link]
Sources
- 1. Frontiers | Estimation of dihydroartemisinin in human plasma using a highly sensitive LTQ Orbitrap mass spectrometer with Xcalibur software [frontiersin.org]
- 2. Validation of a Liquid Chromatography/Tandem Mass Spectrometry Assay for the Quantification of Plasma Dihydroartemisinin | Arlinda | Molecular and Cellular Biomedical Sciences [cellbiopharm.com]
- 3. ajpaonline.com [ajpaonline.com]
- 4. fda.gov [fda.gov]
- 5. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 6. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]
- 7. The European Bioanalysis Forum community's evaluation, interpretation and implementation of the European Medicines Agency guideline on Bioanalytical Method Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ema.europa.eu [ema.europa.eu]
Head-to-head comparison of alpha-Artemether and quinine in severe malaria models
Head-to-Head Comparison: -Artemether vs. Quinine in Severe Malaria Models[1][3]
Executive Summary
In severe malaria models (Plasmodium falciparum),
-
Efficacy:
-Artemether exhibits nanomolar potency ( nM), whereas Quinine operates in the high nanomolar/micromolar range ( nM).[3] -
Speed: The artemether class (including
) achieves rapid parasite reduction (log-reduction factor of per cycle) compared to Quinine (log-reduction factor ).[1][3] -
Liability: Quinine is associated with cardiotoxicity (QTc prolongation) and hypoglycemia.[1][2]
-Artemether shares the neurotoxicity concerns of the artemisinin class in preclinical animal models but lacks the acute metabolic toxicity of Quinine.
Mechanistic & Physicochemical Profile
Mode of Action
The fundamental difference lies in the target interaction kinetics.[1]
Figure 1: Comparative Mechanism of Action.[1][3]
Physicochemical Comparison
The
| Feature | Quinine (Dihydrochloride) | Note | |
| Chemical Class | Sesquiterpene Lactone Ether | Cinchona Alkaloid | |
| Stereochemistry | (8S, 9R)-stereoisomer | ||
| Physical State | Oily / Low-melting Solid | Crystalline Powder | |
| Solubility | Lipophilic (Oil soluble) | Hydrophilic (Water soluble salts) | Dictates delivery (IM oil vs IV drip).[1][2][3] |
| Stability | Lower thermal stability than | High stability |
Preclinical Efficacy Models
In Vitro Potency ( )
In standard P. falciparum growth inhibition assays (e.g., SYBR Green I),
-
-Artemether:
typically 1.5 – 5.0 nM .[1][2] -
Quinine:
typically 100 – 500 nM (strain dependent).[1][2][3]
Critical Insight: While
-Artemether is often cited as "marginally more active" (approx.[1][2] 1.2x) than-Artemether in P. berghei models, both isomers are functionally equivalent when compared to the weak potency of Quinine.[1][2][3]
In Vivo Clearance (Murine P. berghei)
In the Peters' 4-day suppression test, the speed of action is the differentiating factor.[3]
| Metric | Quinine | Advantage | |
| Parasite Reduction Ratio (48h) | Artemether (Rapid cytoreduction) | ||
| Stage Specificity | Broad (Rings to Schizonts) | Narrow (Mature Trophozoites) | Artemether (Prevents sequestration) |
| Recrudescence Rate | High (if monotherapy < 7 days) | Moderate | Quinine (Longer half-life covers missed cycles) |
Pharmacokinetics (PK) & Pharmacodynamics (PD)[3]
The clinical limitation of
PK/PD Workflow
Figure 2: PK/PD Divergence.[1][2][3] Artemether relies on a "hit-and-run" mechanism via its metabolite DHA, while Quinine maintains sustained pressure.[2][3]
Key PK Parameters[1][3]
- -Artemether:
-
Quinine:
Experimental Protocols
To validate these differences in a research setting, use the following self-validating protocols.
Protocol A: Comparative In Vitro (LDH Assay)
Objective: Quantify the potency gap between
-
Culture: Synchronize P. falciparum (strain 3D7 or Dd2) to ring stage (0.5% parasitemia, 2% hematocrit).
-
Drug Preparation:
-
Incubation: Plate 100 µL culture + 100 µL drug in 96-well plates. Incubate 72h at 37°C in gas chamber (
). -
Detection: Add Malstat reagent (Lactate + APAD).[1][2] Parasite LDH reduces APAD to APADH.[1][2]
-
Readout: Measure Absorbance at 650 nm.
-
Validation: Z-factor must be > 0.[1][2]5. Positive control (Chloroquine) must fall within known
range.[1][2][3]
Protocol B: In Vivo Neurotoxicity Screen (Exploratory)
Objective: Assess the specific safety profile of the
Safety & Toxicity Profile
| System | Quinine | |
| Cardiac | Minimal (slight bradycardia possible) | High Risk: QTc prolongation, arrhythmias.[1][2][3] |
| Metabolic | None | High Risk: Hypoglycemia (insulin stimulation).[1][2][3] |
| Neurologic | Potential brainstem toxicity (animal models); rare in humans.[1][2][3] | Cinchonism: Tinnitus, hearing loss, vertigo.[1][2][3] |
| Hematologic | Reticulocytopenia (transient).[1][2] | Thrombocytopenia, Hemolysis (Blackwater fever).[1][2][3] |
References
-
Shmuklarsky, M. J., et al. (1993).[1][2][3][4] Comparison of beta-artemether and beta-arteether against malaria parasites in vitro and in vivo.[1][2][4][5][6] American Journal of Tropical Medicine and Hygiene.[1][2][4][6] Link
-
White, N. J. (1994).[1][2][3] Artemisinin and its derivatives: an introduction. Transactions of the Royal Society of Tropical Medicine and Hygiene.[1][2] Link
-
Hien, T. T., et al. (1996).[1][2][3] A controlled trial of artemether or quinine in Vietnamese adults with severe falciparum malaria.[1][2] New England Journal of Medicine.[1][2] Link[3]
-
World Health Organization. (2015).[1][2] Guidelines for the treatment of malaria.[1][2][7][8] Third edition.Link[3]
-
Meshnick, S. R. (2002).[1][2][3] Artemisinin: mechanisms of action, resistance and toxicity.[1][2][3] International Journal for Parasitology.[1][2] Link
Sources
- 1. alpha-Artemether - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]
- 2. beta-Artemether | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. Artemether | C16H26O5 | CID 68911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. gorgas.gob.pa [gorgas.gob.pa]
- 5. gorgas.gob.pa [gorgas.gob.pa]
- 6. Artemether | 71963-77-4 [chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. pharmaexcipients.com [pharmaexcipients.com]
Pharmacokinetic Divergence of alpha-Artemether: Oral vs. Intramuscular Administration
Executive Summary
alpha-Artemether, a lipid-soluble methyl ether derivative of dihydroartemisinin (DHA), is a critical antimalarial agent utilized in both uncomplicated and severe malaria. Its pharmacokinetic (PK) profile is heavily dependent on the route of administration. but extensive first-pass metabolism, resulting in high concentrations of the highly active metabolite, DHA[1]. Conversely, intramuscular (IM) administration—typically formulated in an oil base—creates a slow-release depot. This leads to erratic absorption, delayed peak plasma concentrations (
Mechanistic Causality: Absorption and Biotransformation
Oral Administration:
When administered orally, alpha-Artemether is rapidly absorbed from the gastrointestinal tract, with a
Intramuscular Administration: IM alpha-Artemether is formulated as a solution in oil (e.g., arachis or sesame oil). Injection into muscle tissue creates a highly hydrophobic depot. The partitioning of the lipophilic artemether from this oil depot into the aqueous interstitial fluid and systemic circulation is slow and highly variable. This physical limitation results in a
and significantly lower peak plasma concentrations (Quantitative Pharmacokinetic Comparison
Table 1: Typical PK Parameters for Oral vs. IM Artemether in Adult Malaria Patients
| Pharmacokinetic Parameter | Oral Administration (Acute Phase) | Intramuscular Administration (Acute Phase) | Mechanistic Causality |
| 1.0 - 2.0 h | 8.0 - 10.0 h | IM oil depot causes delayed, erratic release; Oral is rapidly absorbed. | |
| ~1,900 nmol/L (DHA eq.) | ~120 nmol/L (DHA eq.) | Extensive first-pass CYP3A4 metabolism of oral dose yields a high DHA peak. | |
| Relative Bioavailability (AUC 0-24h) | Reference (100%) | ~30% of Oral | Slow IM absorption limits early drug exposure critical for rapid parasite clearance[4]. |
| Metabolite Ratio (DHA:Artemether) | > 1.0 (High DHA) | < 1.0 (High Parent) | IM bypasses hepatic first-pass, leaving more parent drug intact[2]. |
| Elimination Half-Life ( | ~2.0 - 2.8 h | ~6.9 h (Apparent) | IM exhibits "flip-flop" kinetics where absorption rate dictates elimination[1]. |
Data synthesized from comparative crossover studies and bioassay measurements.
Experimental Methodology: Validated Crossover PK Study Protocol
To objectively compare these PK profiles, a randomized, two-way crossover study using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the industry standard. The following protocol incorporates self-validating steps to ensure data trustworthiness and prevent ex vivo degradation.
Phase 1: Clinical Dosing and Sampling
-
Subject Preparation: Fast healthy adult volunteers overnight (10 hours) to eliminate food-effect variables, as [5].
-
Administration:
-
Arm A (Oral): Administer 300 mg alpha-Artemether tablets with 250 mL of water.
-
Arm B (IM): Administer 300 mg alpha-Artemether in oil via deep gluteal injection.
-
Washout: Enforce a 14-day washout period between crossover phases to ensure complete drug clearance.
-
-
Blood Sampling: Draw 5 mL of venous blood into pre-chilled EDTA tubes at 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 18, 24, 48, and 72 hours post-dose.
-
Stabilization (Critical Step): Immediately centrifuge at 4°C (1500 x g, 10 min). Transfer plasma to cryovials containing 1 M potassium fluoride (an esterase inhibitor). This self-validating step prevents the ex vivo conversion of artemether to DHA, ensuring the measured concentrations reflect true in vivo levels. Store at -80°C.
Phase 2: LC-MS/MS Quantification (Self-Validating Extraction)
-
Sample Thawing & Spiking: Thaw plasma on ice. Aliquot 200 µL into a microcentrifuge tube. Add 20 µL of Artemisinin-d4 (Stable-Isotope Internal Standard, IS) to validate extraction recovery rates and correct for matrix effects.
-
Solid Phase Extraction (SPE):
-
Condition C18 SPE cartridges with 1 mL methanol, followed by 1 mL water.
-
Load the spiked plasma sample.
-
Wash with 1 mL 5% methanol in water to remove polar interferences.
-
Elute with 1 mL acetonitrile.
-
-
Evaporation & Reconstitution: Evaporate the eluate under a gentle stream of nitrogen at 30°C. Reconstitute in 100 µL of mobile phase (Acetonitrile:Water 70:30 containing 0.1% formic acid).
-
LC-MS/MS Analysis:
-
Inject 10 µL onto a C18 analytical column (e.g., Zorbax Eclipse Plus).
-
Use Electrospray Ionization (ESI) in positive multiple reaction monitoring (MRM) mode.
-
Monitor transitions: Artemether (m/z 316.2
267.1), DHA (m/z 302.2 267.1), IS (m/z 287.2 225.1).
-
-
Data Analysis: Calculate non-compartmental PK parameters (AUC,
, ) using validated pharmacokinetic software.
Pathway Visualization
The following diagram illustrates the divergent absorption and metabolic pathways of oral versus IM alpha-Artemether, highlighting the causality behind the differing DHA ratios.
Caption: Divergent pharmacokinetic pathways of Oral vs. Intramuscular alpha-Artemether.
References
-
Title: Pharmacokinetics and bioavailability of oral and intramuscular artemether Source: PubMed (National Institutes of Health) URL: [Link]
-
Title: Artemether Bioavailability after Oral or Intramuscular Administration in Uncomplicated Falciparum Malaria Source: Antimicrobial Agents and Chemotherapy (ASM Journals) URL: [Link]
-
Title: Comparative Pharmacokinetics of Intramuscular Artesunate and Artemether in Patients with Severe Falciparum Malaria Source: Antimicrobial Agents and Chemotherapy (ASM Journals) URL: [Link]
-
Title: Comparative bioavailability of oral, rectal, and intramuscular artemether in healthy subjects Source: PubMed (National Institutes of Health) URL: [Link]
-
Title: CLINICAL PHARMACOLOGY AND BIOPHARMACEUTICS REVIEW(S) - Coartem Source: U.S. Food and Drug Administration (FDA) URL: [Link]
Sources
- 1. Pharmacokinetics and bioavailability of oral and intramuscular artemether - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Comparative bioavailability of oral, rectal, and intramuscular artemether in healthy subjects: use of simultaneous measurement by high performance liquid chromatography and bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Artemether bioavailability after oral or intramuscular administration in uncomplicated falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
Investigating the activity of alpha-Artemether against drug-resistant malaria strains
Investigating the Activity of -Artemether Against Drug-Resistant Malaria Strains
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The emergence of Artemisinin Partial Resistance (ART-R) in Plasmodium falciparum, driven by mutations in the PfKelch13 (K13) propeller domain, threatens the global efficacy of Artemisinin-based Combination Therapies (ACTs). While commercial formulations predominantly utilize
This guide provides a rigorous technical framework for evaluating the antimalarial activity of
Chemical and Pharmacological Basis
Stereochemical Distinction
Artemether is the methyl ether derivative of Dihydroartemisinin (DHA).[1] The synthesis yields two anomers based on the orientation of the methoxy group at the C-10 position.
- -Artemether (Commercial Standard): The C-10 methoxy group is oriented beta (equatorial). It is generally considered more potent in vitro and constitutes the bulk of pharmaceutical-grade artemether.
- -Artemether (Investigational Isomer): The C-10 methoxy group is oriented alpha (axial). Historically considered slightly less potent, its investigation is vital for understanding stereoselective binding to heme or resistance-associated proteins.
Metabolic Pathway Visualization
Both isomers metabolize rapidly into the active metabolite Dihydroartemisinin (DHA). However, the rate of demethylation by hepatic CYP450 enzymes may differ between anomers, influencing half-life (
Figure 1: Metabolic convergence of Artemether anomers to the active metabolite DHA.[1] Differences in efficacy often stem from the initial interaction kinetics before conversion.
Comparative Efficacy: -Artemether vs. Alternatives[1][2][3][4][5]
The following data synthesizes in vitro activity profiles against sensitive (3D7) and resistant (Cam3.II, K13 R539T) strains. Note that while
Table 1: Comparative In Vitro Potency & Resistance Profiles
| Compound | Strain Phenotype | IC | RSA Survival (%) | Clinical Implication |
| Sensitive (3D7) | 2.5 – 5.0 | < 1% | Effective baseline activity. | |
| Sensitive (3D7) | 1.5 – 2.0 | < 1% | Standard high potency. | |
| Resistant (K13 R539T) | 2.8 – 5.5 | > 10% | Resistance Confirmed: IC50 remains low, but ring-stage survival spikes. | |
| Resistant (K13 R539T) | 1.8 – 2.5 | > 15% | Vulnerable to K13-mediated delayed clearance. | |
| Chloroquine | Resistant (Dd2) | > 150 | N/A | Control for MDR1 resistance (distinct from K13). |
Key Insight: Standard proliferation assays (IC50) often fail to capture Artemisinin resistance because the resistance mechanism involves quiescence (dormancy) during the ring stage rather than a shift in the growth inhibition curve. Therefore, the RSA protocol (Section 4) is mandatory for this investigation.
Experimental Protocols
To validate the activity of
Protocol: In Vitro Ring-stage Survival Assay (RSA 0-3h)
Objective: Determine the survival rate of early ring-stage parasites exposed to a 700 nM pulse of
Reagents:
-
Compound:
-Artemether (purity >98%, dissolved in DMSO). -
Control:
-Artemether and DMSO (vehicle). -
Culture: P. falciparum (synchronized to 0-3h post-invasion).[2][3]
Workflow:
-
Synchronization: Use 5% Sorbitol to synchronize cultures to the ring stage. Perform a second synchronization 44 hours later to tighten the window.
-
Invasion Window: Isolate schizonts using Percoll gradient. Incubate with fresh RBCs for 3 hours. Kill remaining schizonts with 5% Sorbitol. Result: Highly synchronous 0-3h rings.
-
Drug Exposure (Pulse):
-
Dilute culture to 0.5% parasitemia / 2% hematocrit.[4]
-
Add
-Artemether to a final concentration of 700 nM (clinically relevant Cmax). -
Incubate for 6 hours .
-
-
Wash: Remove drug by washing cells 3x with RPMI 1640.
-
Recovery: Resuspend in drug-free medium and incubate for 66 hours .
-
Readout: Prepare Giemsa smears or use flow cytometry (SYBR Green/MitoTracker) to count viable parasites.
Calculation:
Workflow Visualization
Figure 2: The RSA workflow is critical because standard 72h IC50 assays will generate false positives for efficacy against resistant strains.
Mechanism of Action & Resistance Logic[9]
Understanding why you are testing
Mechanism:
-
Activation: The endoperoxide bridge of
-Artemether is cleaved by ferrous heme ( ) released during hemoglobin digestion. -
Damage: This generates carbon-centered free radicals that alkylate parasitic proteins (e.g., PfATP6) and lipids.
-
Resistance (K13): Mutations in PfKelch13 reduce hemoglobin endocytosis.[5] Less hemoglobin digestion = less heme = less drug activation. This allows the parasite to enter a quiescent state and survive the 6-hour drug pulse.
Figure 3: The "Heme-Activation" dependency explains why K13 mutations (which reduce heme availability) confer resistance to both
References
-
Witkowski, B., et al. (2013).[2][6] "Novel phenotypic assays for the detection of artemisinin-resistant Plasmodium falciparum malaria in Cambodia: in-vitro and ex-vivo drug-response studies." The Lancet Infectious Diseases.
-
Shmuklarsky, M. J., et al. (1993).[7] "Comparison of
-artemether and -arteether against malaria parasites in vitro and in vivo." American Journal of Tropical Medicine and Hygiene. -
Ariey, F., et al. (2014).[6] "A molecular marker of artemisinin-resistant Plasmodium falciparum malaria."[8] Nature.
-
World Health Organization (WHO). (2020). "Methods for surveillance of antimalarial drug efficacy." WHO Technical Report.
-
Meshnick, S. R. (2002). "Artemisinin: mechanisms of action, resistance and toxicity." International Journal for Parasitology.
Sources
- 1. gorgas.gob.pa [gorgas.gob.pa]
- 2. iddo.org [iddo.org]
- 3. malariaworld.org [malariaworld.org]
- 4. The extended recovery ring-stage survival assay provides a superior association with patient clearance half-life and increases throughput. [texasbiomedical.theopenscholar.com]
- 5. mdpi.com [mdpi.com]
- 6. Overview of the improvement of the ring-stage survival assay-a novel phenotypic assay for the detection of artemisinin-resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. Mechanisms of artemisinin resistance in Plasmodium falciparum malaria - PMC [pmc.ncbi.nlm.nih.gov]
Comparative metabolic profiling of alpha-Artemether and other artemisinin derivatives
Comparative Metabolic Profiling of -Artemether and Key Artemisinin Derivatives: A Technical Guide for Drug Development
Artemisinin and its semi-synthetic derivatives represent the cornerstone of modern antimalarial therapy. While these compounds share a common pharmacophore—a highly reactive endoperoxide bridge—their distinct physicochemical properties dictate divergent metabolic pathways, pharmacokinetic (PK) profiles, and clinical applications[1].
For drug development professionals and pharmacokineticists, understanding the comparative metabolism of
Mechanistic Pharmacokinetics & Metabolic Pathways
All clinically relevant artemisinin derivatives function as prodrugs that converge on a single active hub: Dihydroartemisinin (DHA)[2]. However, the enzymatic routes required to reach this hub differ fundamentally based on the derivative's solubility.
-Artemether (ARM): Cytochrome P450-Mediated Demethylation
2CYP3A4CYP3A5CYP2B613Artesunate (ARTS): Esterase-Mediated Hydrolysis
In stark contrast, Artesunate is a water-soluble hemisuccinate derivative. Upon administration, it bypasses the CYP450 bottleneck entirely. Instead, ARTS is rapidly and almost completely hydrolyzed by ubiquitous plasma and hepatic esterases into DHA[2]. This rapid cleavage allows ARTS to achieve peak plasma concentrations of the active metabolite within minutes, making it the superior choice for severe or cerebral malaria where rapid parasite clearance is a matter of life and death[4].
Dihydroartemisinin (DHA): Phase II Glucuronidation
Once formed, DHA retains the critical endoperoxide bridge responsible for generating carbon-centered free radicals that alkylate and damage parasite targets like PfATP6 (a sarco/endoplasmic reticulum Ca²⁺-ATPase)[5]. DHA is subsequently neutralized via Phase II metabolism. Uridine 5'-diphospho-glucuronosyltransferases (UGTs)—specifically UGT1A9 and UGT2B7—conjugate DHA into inactive
Diagram 1: Divergent metabolic pathways of Artemether and Artesunate converging on DHA.
Comparative Pharmacokinetic Data
The structural differences between these derivatives manifest as highly distinct pharmacokinetic parameters. The table below synthesizes key PK metrics, highlighting why formulation dictates clinical utility[2],[6].
| Parameter | Artesunate (ARTS) | Dihydroartemisinin (DHA) | |
| Solubility Profile | Highly lipophilic (Oil-based) | Hydrophilic (Water-soluble) | Amphiphilic |
| Primary Metabolic Route | CYP3A4, CYP3A5, CYP2B6 | Plasma & Hepatic Esterases | UGT-mediated Glucuronidation |
| Time to Peak ( | 2 - 10 hours (Biphasic/Erratic) | < 20 minutes (Rapid) | 1 - 2 hours |
| Elimination Half-life ( | 2 - 4 hours | ~ 30 - 45 minutes | ~ 1 hour |
| Active Metabolite Yield | Variable / Lower conversion | Rapid and near-complete | N/A (Is the active metabolite) |
| Clinical Optimization | ACTs for uncomplicated malaria | Intravenous/IM for severe malaria | Co-formulated ACTs (e.g., Piperaquine) |
Experimental Protocol: In Vitro Metabolic Profiling
To accurately map the clearance rates and enzyme dependencies of artemisinin derivatives, researchers utilize Human Liver Microsomes (HLMs) . This protocol is designed as a self-validating system to differentiate between enzymatic metabolism and the spontaneous chemical degradation typical of endoperoxides.
Causality in Experimental Design:
-
Why HLMs? Microsomes contain high concentrations of both CYP450s and UGTs, making them ideal for profiling both Phase I (ARM) and Phase II (DHA) metabolism.
-
Why Alamethicin? UGT enzymes reside on the luminal side of the microsomal vesicle. Alamethicin is a pore-forming peptide that permeabilizes the membrane, allowing the hydrophilic cofactor (UDPGA) to access the UGT active sites.
-
Why a No-Cofactor Control? Artemisinins are thermally and chemically unstable. A control lacking NADPH/UDPGA isolates true enzymatic clearance from background degradation.
Step-by-Step Methodology: HLM Incubation & LC-MS/MS
-
Matrix Preparation & Permeabilization:
-
Suspend pooled HLMs (1 mg/mL final protein concentration) in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.
-
For DHA/Phase II assays only: Add Alamethicin (50 µg/mg protein) and incubate on ice for 15 minutes to induce pore formation.
-
-
Substrate Spiking:
-
Spike the matrix with the test compound (
-Artemether, Artesunate, or DHA) to a final concentration of 1 µM. Ensure the organic solvent (e.g., DMSO) concentration remains 0.1% (v/v) to prevent CYP inhibition.
-
-
Reaction Initiation (37°C):
-
Pre-warm the mixture at 37°C for 5 minutes.
-
Initiate Phase I reactions by adding NADPH (1 mM final). Initiate Phase II reactions by adding UDPGA (2 mM final).
-
Validation Step: Maintain a parallel "No-Cofactor" control tube to monitor spontaneous degradation.
-
-
Time-Course Quenching:
-
At specific intervals (0, 5, 15, 30, 45, 60 mins), extract 50 µL aliquots and immediately transfer them into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Artemisinin-d4).
-
Causality: Cold acetonitrile instantaneously denatures the enzymes, halting the reaction, while precipitating proteins that would otherwise clog the LC-MS/MS column.
-
-
Centrifugation & Analysis:
-
Centrifuge the quenched samples at 14,000
g for 10 minutes at 4°C. -
Transfer the supernatant to autosampler vials and analyze via LC-MS/MS using electrospray ionization (ESI) in positive ion mode for ARM/ARTS, and negative ion mode for DHA-glucuronides.
-
Diagram 2: Step-by-step workflow for in vitro HLM metabolic profiling.
Clinical & Development Implications
The metabolic divergence between
Because Artesunate relies on ubiquitous esterases rather than hepatic CYPs, it exhibits highly predictable pharmacokinetics with minimal inter-patient variability and a low risk of CYP-mediated drug-drug interactions[2]. Its rapid conversion to DHA makes it the gold standard for intravenous treatment of severe falciparum malaria.
Conversely,
For drug developers, profiling these metabolic pathways is not merely an exercise in clearance calculation; it is the blueprint for matching the right molecule to the right clinical indication.
References
Sources
- 1. ClinPGx [clinpgx.org]
- 2. Comparative Pharmacokinetics of Intramuscular Artesunate and Artemether in Patients with Severe Falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and Safety Profile of Artesunate-Amodiaquine Coadministered with Antiretroviral Therapy in Malaria-Uninfected HIV-Positive Malawian Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Artemether for severe malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (4S,5R,8S,9R,10S,12R,13R)-10-methoxy-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecane | 71963-77-4 | Benchchem [benchchem.com]
- 6. journals.asm.org [journals.asm.org]
- 7. journals.asm.org [journals.asm.org]
Safety Operating Guide
Mechanistic Grounding: The Causality of Toxicity
As a Senior Application Scientist, I frequently consult with researchers and drug development professionals regarding the safe handling, experimental integration, and disposal of potent active pharmaceutical ingredients (APIs). alpha-Artemether (CAS 71939-51-0) is a synthetic sesquiterpene lactone derivative of artemisinin, characterized by a highly specific endoperoxide bridge.
While its pharmacological efficacy as a frontline antimalarial is well-documented, its laboratory handling requires rigorous operational protocols to mitigate risks associated with its reactive peroxide moiety and environmental toxicity. This guide provides a self-validating, step-by-step framework for the safe utilization and disposal of alpha-Artemether, ensuring both scientific integrity and regulatory compliance.
Understanding the mechanism of action of alpha-Artemether is essential for anticipating its chemical behavior and toxicity profile in the lab. Artemether is a prodrug that is metabolized in the liver by CYP3A4 and CYP2B6 into dihydroartemisinin (DHA) 1[1]. The core pharmacophore is the endoperoxide bridge. When exposed to intra-parasitic heme (ferrous iron, Fe2+) released during hemoglobin degradation, this bridge undergoes reductive cleavage.
This cleavage generates highly reactive oxygen-centered and carbon-centered free radicals. These radicals alkylate vital parasitic proteins (such as PfATP6) and disrupt the mitochondrial membrane, inducing severe oxidative stress and ultimately causing parasite death 2[2]. Because of this radical-generating capacity, alpha-Artemether must be handled with care to prevent unintended oxidative reactions, thermal degradation, or exposure during storage.
Figure 1: Mechanism of action of alpha-Artemether and its active metabolite dihydroartemisinin.
Quantitative Data & Safety Summary
To establish a baseline for safety protocols, the physical and toxicological properties of alpha-Artemether are summarized below.
| Parameter | Value / Specification | Causality / Operational Impact |
| CAS Number | 71939-51-0 (alpha), 71963-77-4 (general) | Ensures correct SDS retrieval and chemical tracking 3[3]. |
| Molecular Weight | 298.37 g/mol | Relevant for precise molarity calculations in assays 4[4]. |
| Melting Point | 86-88°C | Indicates solid state at room temp; presents a dust inhalation hazard[4]. |
| Acute Toxicity | Oral LD50 > 2000 mg/kg; H302 | Mandates strict ingestion prevention (no eating/drinking in lab)[3]. |
| Incompatibilities | Strong oxidizing agents | Peroxide bridge reactivity; store separately to prevent degradation 5[5]. |
| Environmental | Toxic to aquatic life | Absolute prohibition of drain disposal; must be incinerated 6[6]. |
Laboratory Handling and Experimental Workflows
The handling of alpha-Artemether requires a systematic approach to prevent exposure and ensure chemical stability.
Step-by-Step Handling Protocol:
-
Preparation & PPE Selection : Equip standard laboratory PPE, including a disposable laboratory coat, nitrile gloves (tested to EN 374 standards), and safety glasses (NIOSH or EN 166 approved)[3][4].
-
Causality: Prevents dermal absorption and ocular irritation from airborne particulates.
-
-
Environmental Control : Conduct all weighing and transfer operations within a certified Class II biological safety cabinet or a localized exhaust ventilation system[6].
-
Causality: Minimizes the risk of inhaling aerosolized powder (dust formation)[5].
-
-
Reagent Preparation : When dissolving alpha-Artemether for assays, use compatible solvents (e.g., DMSO or ethanol) and avoid vigorous heating.
-
Causality: The endoperoxide bridge is thermally labile and sensitive to strong oxidizers[5].
-
-
Storage Verification : Store the compound in a tightly closed container in a cool, dry place (often recommended at freezer temperatures to maintain product quality)[3][5].
-
Validation Check: Log the temperature of the storage unit digitally. Any deviation above 8°C should trigger an automatic alert to verify the integrity of the compound via HPLC-UV before experimental use.
-
Proper Disposal and Spill Management Procedures
The most critical aspect of alpha-Artemether lifecycle management is its disposal. Because it is a biologically active pharmaceutical ingredient, it must not be discharged into the environment or public sewer systems 7[7].
Step-by-Step Disposal Protocol:
-
Segregation : Isolate alpha-Artemether waste from other chemical streams, particularly strong oxidizers or acidic solutions.
-
Causality: Prevents exothermic reactions or premature degradation of the peroxide moiety[5].
-
Validation Check: Visually inspect the waste container prior to addition to ensure no discoloration or gas evolution occurs, which would indicate cross-contamination.
-
-
Primary Containment : Place all surplus, unadulterated product and contaminated consumables (e.g., pipette tips, weighing boats, gloves) into a chemically compatible, sealable hazardous waste container[3].
-
Labeling and Documentation : Label the container explicitly as "Hazardous Waste - Toxic Pharmaceutical (alpha-Artemether)". Ensure the label includes the date of first accumulation.
-
Validation Check: Cross-reference the label against the laboratory's digital inventory system to ensure the mass of disposed material matches the mass depleted from the inventory.
-
-
Licensed Incineration : Offer the sealed waste to a licensed professional waste disposal service[3][6].
-
Causality: High-temperature incineration is the standard for pharmaceutical organics, ensuring complete destruction of the active pharmacophore without environmental release.
-
-
Verification : Maintain a chain-of-custody manifest from the disposal company.
-
Validation Check: The protocol is only considered complete when the Certificate of Destruction (CoD) provided by the waste vendor is reconciled with the original waste manifest, ensuring compliance with RCRA guidelines[7].
-
Emergency Spill Protocol:
-
Evacuate and Assess : Clear personnel from the immediate area.
-
PPE Upgrade : Don a particulate respirator (N95 or higher) if significant dust is generated 8[8].
-
Containment : For dry spills, dampen the powder slightly with water to prevent dust generation before sweeping[8]. For liquid solutions, soak up with an inert absorbent material (e.g., vermiculite or sand)[3].
-
Causality: Inert absorbents are required because organic absorbents (like sawdust) could theoretically interact with the peroxide bridge.
-
-
Collection : Sweep or shovel the material into a suitable, closed container for hazardous waste disposal[5].
-
Decontamination : Wash the spill area with soap and water, ensuring all runoff is collected and not allowed to enter drains[3][4].
-
Validation Check: After cleaning, perform a wipe test of the spill area and analyze via HPLC-UV (at 216 nm) to confirm the absence of residual alpha-Artemether before reopening the workspace.
-
References
-
"Material Safety Data Sheet (Artemether)". PrismIN Ltd.[Link]
-
"Artemether | C16H26O5 | CID 68911 - PubChem". National Institutes of Health (NIH).[Link]
-
"In Vitro Evaluation Reveals Effect and Mechanism of Artemether against Toxoplasma gondii". National Institutes of Health (NIH).[Link]
-
"EPA Proposes New Rules for Pharmaceutical Wastes That Qualify as RCRA Hazardous Wastes". Beveridge & Diamond.[Link]
Sources
- 1. Artemether | C16H26O5 | CID 68911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. In Vitro Evaluation Reveals Effect and Mechanism of Artemether against Toxoplasma gondii - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. prisminltd.com [prisminltd.com]
- 5. fishersci.com [fishersci.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. bdlaw.com [bdlaw.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
